Product packaging for 6-Bromo-2-methoxypyridin-3-OL(Cat. No.:CAS No. 1823333-27-2)

6-Bromo-2-methoxypyridin-3-OL

Cat. No.: B2774040
CAS No.: 1823333-27-2
M. Wt: 204.023
InChI Key: OHUCFSVXYHAYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methoxypyridin-3-ol (CAS 1823333-27-2) is a brominated and methoxylated pyridine derivative with the molecular formula C 6 H 6 BrNO 2 and a molecular weight of 204.02 g/mol [ citation 1 ][ citation 3 ]. This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a bromine leaving group and a hydroxyl group on the pyridine ring, makes it a valuable precursor for constructing more complex molecules through various metal-catalyzed cross-coupling reactions and functional group transformations [ citation 2 ]. Researchers utilize this compound primarily as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. A closely related compound, 6-Bromo-2-methoxypyridin-3-amine, is explicitly cited in synthesis patents, underscoring the importance of this chemical family in drug discovery efforts [ citation 2 ]. The product has a purity of 98% and is supplied as a solid [ citation 4 ]. For handling and safety, please refer to the associated Safety Data Sheet. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use [ citation 3 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO2 B2774040 6-Bromo-2-methoxypyridin-3-OL CAS No. 1823333-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methoxypyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUCFSVXYHAYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-Bromo-2-methoxypyridin-3-ol (CAS Number: 1823333-27-2), a halogenated and methoxylated pyridinol derivative poised for significant applications in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a proposed synthetic route based on established methodologies, and its potential as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Substituted Pyridinol Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique electronic properties of the pyridine nucleus, combined with the diverse functionalities that can be introduced, make these compounds highly valuable for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.[1]

The subject of this guide, this compound, incorporates several key features that make it a particularly interesting building block for synthetic chemists. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 2-position and the hydroxyl group at the 3-position can influence the molecule's hydrogen bonding capacity, polarity, and metabolic stability, all critical parameters in drug design.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1823333-27-2ChemScene[4]
Molecular Formula C₆H₆BrNO₂ChemScene[4]
Molecular Weight 204.02 g/mol ChemScene[4]
Purity ≥98%ChemScene[4]
Synonym 6-Bromo-2-methoxy-3-pyridinolChemScene[4]
SMILES OC1=CC=C(Br)N=C1OCChemScene[4]
Topological Polar Surface Area (TPSA) 42.35 ŲChemScene[4]
LogP 1.5583ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Rotatable Bonds 1ChemScene[4]

Safety and Handling:

This compound is classified with a "Warning" signal word. The hazard statements indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound at 4°C under a nitrogen atmosphere.[4]

Proposed Synthesis of this compound

G cluster_0 Proposed Synthetic Pathway Start 2-Amino-6-bromopyridine Step1 Diazotization (NaNO2, H2SO4) Start->Step1 Intermediate1 6-Bromopyridin-2-ol Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 6-Bromo-3-nitropyridin-2-ol Step2->Intermediate2 Step3 Methoxylation (NaH, CH3I) Intermediate2->Step3 Intermediate3 6-Bromo-2-methoxy-3-nitropyridine Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate3->Step4 Intermediate4 6-Bromo-2-methoxypyridin-3-amine Step4->Intermediate4 Step5 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed):

  • Step 1: Synthesis of 6-Bromopyridin-2-ol from 2-Amino-6-bromopyridine.

    • Dissolve 2-amino-6-bromopyridine in aqueous sulfuric acid and cool the solution to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The resulting precipitate of 6-bromopyridin-2-ol can be collected by filtration, washed with cold water, and dried.

  • Step 2: Nitration of 6-Bromopyridin-2-ol.

    • To a mixture of concentrated nitric acid and concentrated sulfuric acid at 0°C, add 6-bromopyridin-2-ol portion-wise, ensuring the temperature does not exceed 10°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto ice and collect the precipitated 6-bromo-3-nitropyridin-2-ol by filtration.

  • Step 3: Methoxylation of 6-Bromo-3-nitropyridin-2-ol.

    • Suspend 6-bromo-3-nitropyridin-2-ol in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

    • After gas evolution ceases, add methyl iodide (CH₃I) and stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract the product, 6-bromo-2-methoxy-3-nitropyridine, with an organic solvent. Purify by column chromatography. A similar compound, 6-BROMO-2-METHOXY-3-NITRO-PYRIDINE, has a known safety data sheet which should be consulted.[6]

  • Step 4: Reduction of the Nitro Group.

    • Dissolve 6-bromo-2-methoxy-3-nitropyridine in a suitable solvent like ethanol or acetic acid.

    • Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere.

    • Upon completion of the reaction, filter off the catalyst or inorganic salts and concentrate the filtrate to obtain 6-bromo-2-methoxypyridin-3-amine. This intermediate is commercially available.[7][8]

  • Step 5: Conversion of the Amine to a Hydroxyl Group.

    • Dissolve 6-bromo-2-methoxypyridin-3-amine in aqueous sulfuric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise.

    • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • Cool the reaction mixture and extract the final product, this compound, with an organic solvent. Purify by column chromatography or recrystallization.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its utility as a key intermediate in the synthesis of biologically active molecules. The pyridine core is a well-established pharmacophore, and the presence of bromo, methoxy, and hydroxyl groups provides multiple points for diversification.

A European patent for antibacterial compounds, specifically for the treatment of tuberculosis, discloses a compound, 6-Bromo-2-methoxy-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolone, which incorporates the this compound core structure.[9] This strongly suggests that this compound is a valuable intermediate in the synthesis of novel anti-tuberculosis agents.

The workflow for utilizing this building block in a drug discovery program can be visualized as follows:

G cluster_1 Drug Discovery Workflow Start This compound Reaction1 Suzuki Coupling (at C6-Br) Start->Reaction1 Reaction2 Etherification/Esterification (at C3-OH) Start->Reaction2 Reaction3 Demethylation (at C2-OCH3) Start->Reaction3 Library Diverse Chemical Library Reaction1->Library Reaction2->Library Reaction3->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for utilizing this compound in drug discovery.

The brominated pyridine core is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[10] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR). The hydroxyl group at the 3-position can be functionalized to form ethers or esters, or it can act as a hydrogen bond donor, which is often crucial for target engagement.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and organic synthesis. While detailed experimental data and a published synthesis are currently lacking, its structural features and the precedent for the use of its core in the synthesis of antibacterial agents highlight its potential. The proposed synthetic route provides a viable pathway for its preparation, and the potential for its use in creating diverse chemical libraries for drug discovery is significant. As research in this area continues, it is anticipated that this compound will emerge as a valuable tool in the development of novel therapeutics.

References

An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and strategic applications of 6-Bromo-2-methoxypyridin-3-ol.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its strategic placement of a reactive bromine atom, a methoxy group, and a hydroxyl group on a pyridine scaffold makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The pyridine core is a ubiquitous motif in a vast number of pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of its core properties, synthetic utility, and its role as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic workflows.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO₂[1][2]
Molecular Weight 204.02 g/mol [1][2]
CAS Number 1823333-27-2[2][3][4]
Synonyms 6-Bromo-2-methoxy-3-pyridinol[2]
Purity Typically ≥98% (Commercially Available)[2]
Storage Conditions 4°C, stored under an inert atmosphere (e.g., nitrogen)[2]

Computed Physicochemical Parameters:

ParameterValueDescription
Topological Polar Surface Area (TPSA) 42.35 ŲPredicts transport properties.
LogP 1.5583Indicates lipophilicity.
Hydrogen Bond Acceptors 3Influences solubility and binding.
Hydrogen Bond Donors 1Influences solubility and binding.
Rotatable Bonds 1Relates to conformational flexibility.

Strategic Importance in Medicinal Chemistry

The structural architecture of this compound is primed for strategic exploitation in drug discovery. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies for C-C and C-N bond formation in modern pharmaceutical synthesis. These reactions enable the modular assembly of complex molecules, allowing for the rapid generation of compound libraries for lead discovery and optimization.

The presence of both a hydroxyl and a methoxy group offers additional sites for modification and influences the electronic properties of the pyridine ring, thereby impacting its reactivity and the biological activity of its derivatives.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond is particularly amenable to transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 6-position, a common strategy in the synthesis of kinase inhibitors.

Caption: Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Objective: To provide a representative, self-validating protocol for the synthesis of 6-aryl-2-methoxypyridin-3-ol derivatives.

  • Causality: The palladium(0) catalyst oxidatively adds to the C-Br bond of the pyridine. The boronic acid is activated by the base, leading to transmetalation with the palladium complex. Reductive elimination then forms the new C-C bond and regenerates the active catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture with vigorous stirring (typically 80-110 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl or N-heteroaryl substituted aminopyridines, which are key structures in many drug candidates. Reacting this compound with a primary or secondary amine under these conditions would yield 6-amino-2-methoxypyridin-3-ol derivatives.

Caption: Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the target kinase. The derivatives synthesized from this compound are ideal candidates for targeting these enzymes. Dysregulated kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug development.

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is not widely available, related bromopyridine compounds are classified as irritants to the skin, eyes, and respiratory system.

Precautionary Statements:

  • Avoid breathing dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • Wear protective gloves, clothing, and eye/face protection.

  • In case of contact, wash affected areas thoroughly with soap and water.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to readily synthesize novel substituted pyridine derivatives makes this compound a valuable asset in the quest for new therapeutic agents, particularly for targeting critical disease pathways such as kinase signaling cascades. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this versatile intermediate.

References

In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Core Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance of 6-Bromo-2-methoxypyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful development of novel molecular entities. This compound, a halogenated and functionalized pyridine derivative, represents a key building block with significant potential for the synthesis of complex molecules. Its unique arrangement of a reactive bromine atom, a methoxy group, and a hydroxyl group on the pyridine core offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its handling, reactivity, and potential applications, empowering researchers to leverage its full synthetic utility.

Molecular and Physicochemical Profile

This compound is a distinct chemical entity whose properties are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the electron-donating effects of the methoxy and hydroxyl groups, creates a unique electronic environment that governs its reactivity and physical characteristics.

Core Structural and Physical Data

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂--INVALID-LINK--[1]
Molecular Weight 204.02 g/mol --INVALID-LINK--[1]
CAS Number 1823333-27-2--INVALID-LINK--[1]
Purity ≥98%--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 42.35 Ų--INVALID-LINK--[1]
Predicted LogP 1.5583--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]

Note: Experimental data for melting point, boiling point, and specific solubility are not widely available in the reviewed literature. Researchers are advised to determine these properties empirically for their specific lots.

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Guide to Structural Verification

Definitive structural elucidation is critical for ensuring the identity and purity of any chemical intermediate. The following sections provide an overview of the expected spectroscopic signatures for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, methoxy, and hydroxyl substituents.

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Key signals will include those for the six carbons of the pyridine ring and the carbon of the methoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Signals typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the methoxy and hydroxyl groups.

  • C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Synthesis and Reactivity

The reactivity of this compound is governed by its functional groups:

  • The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. It can also participate in nucleophilic aromatic substitution reactions.

  • The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions.

  • The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

  • The pyridine nitrogen can be protonated or coordinated to metal centers.

Reactivity_Scheme Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Br site Heck Heck Reaction (Alkene, Pd catalyst) Start->Heck Br site Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Br site Alkylation O-Alkylation (R-X, Base) Start->Alkylation OH site Acylation O-Acylation (Acyl chloride, Base) Start->Acylation OH site Product1 Aryl-substituted Pyridine Suzuki->Product1 Product2 Alkene-substituted Pyridine Heck->Product2 Product3 Alkyne-substituted Pyridine Sonogashira->Product3 Product4 Alkoxy-substituted Pyridine Alkylation->Product4 Product5 Acyloxy-substituted Pyridine Acylation->Product5

Caption: Potential reaction pathways for this compound.

Handling, Safety, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for halogenated aromatic compounds should be followed.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. If swallowed or inhaled, seek immediate medical attention.

Storage and Stability
  • Storage Conditions: It is recommended to store this compound at 4°C under a nitrogen atmosphere to prevent degradation.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of multiple functional groups allows for the generation of diverse chemical libraries for screening and lead optimization.

Conclusion

This compound is a promising and versatile building block for chemical synthesis. While a comprehensive experimental dataset for this compound is still emerging, its structural characteristics suggest significant potential for the development of novel compounds in various fields of research. This guide provides a foundational understanding of its properties, and it is anticipated that further research will continue to unveil the full extent of its synthetic utility.

References

An In-depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 6-bromo-2-methoxypyridin-3-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, a proposed synthetic pathway with detailed protocols, and its potential applications, particularly in the realm of kinase inhibitor development.

Core Molecular Attributes and Structure

This compound is a substituted pyridine derivative characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

The molecular structure of this compound is represented by the following:

Chemical Structure:

Chemical structure of this compound

SMILES String: OC1=CC=C(Br)N=C1OC[1]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[1]
Molecular Weight 204.02 g/mol [1]
CAS Number 1823333-27-2[1]
IUPAC Name This compound[2]
Topological Polar Surface Area (TPSA) 42.35 Ų[1]
Predicted LogP 1.5583[1]

Synthesis and Mechanistic Rationale

The proposed synthesis initiates from the commercially available 2,6-dibromo-3-aminopyridine and proceeds through a nucleophilic aromatic substitution followed by a diazotization-hydrolysis sequence.

Proposed Synthetic Workflow

Synthetic Workflow A 2,6-Dibromo-3-aminopyridine B 6-Bromo-2-methoxy-3-aminopyridine A->B NaOMe, 1,4-dioxane, reflux C 6-Bromo-2-methoxy-3-diazonium salt B->C NaNO2, H2SO4, 0 °C D This compound C->D H2O, heat

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The methoxide ion selectively displaces the bromine atom at the 2-position of 2,6-dibromo-3-aminopyridine. The bromine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen and the steric hindrance around the 6-position.

Experimental Protocol:

  • To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in 1,4-dioxane, add sodium methoxide (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-3-aminopyridine.

Step 2: Synthesis of this compound

This transformation is a classic Sandmeyer-type reaction. The primary amino group of 6-bromo-2-methoxy-3-aminopyridine is converted into a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then hydrolyzed to the corresponding hydroxyl group upon heating in water.

Experimental Protocol:

  • Dissolve 6-bromo-2-methoxy-3-aminopyridine (1.0 eq) in a dilute aqueous solution of sulfuric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Spectroscopic data can be requested from commercial suppliers.[3]

Reactivity and Applications in Drug Discovery

The strategic placement of the bromo, methoxy, and hydroxyl groups on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecules.

Key Reaction Sites:

Reactivity Sites cluster_0 Key Functional Groups Bromine Cross-Coupling Hydroxyl Etherification/ Esterification Pyridine Nitrogen Salt Formation/ Coordination

Caption: Functional group reactivity of this compound.

  • Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR).

  • Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. It can also participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

  • Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, improving the aqueous solubility of the final compounds. It can also act as a coordination site for metal ions in metalloenzymes.

Role in Kinase Inhibitor Design

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of many kinase inhibitors.[4] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]

This compound serves as an excellent starting point for the synthesis of kinase inhibitors due to:

  • Scaffold Rigidity: The aromatic pyridine core provides a rigid scaffold for the precise positioning of pharmacophoric groups.

  • Hydrogen Bonding Capabilities: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which is essential for binding to the ATP-binding pocket of kinases.

  • Vector for Diversity: The bromine atom allows for the facile introduction of various substituents that can be tailored to target specific kinases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive functional groups on a privileged pyridine scaffold makes it an ideal building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The proposed synthetic route offers a reliable method for its preparation, enabling its broader application in research and development.

References

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical safety data, handling protocols, and risk mitigation strategies for 6-Bromo-2-methoxypyridin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. Our objective is to empower laboratory personnel with the knowledge to not only ensure personal safety but also to maintain the integrity of their research by understanding the chemical's properties and reactivity.

The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like this compound are valuable building blocks in the synthesis of novel therapeutic agents.[1] Understanding its characteristics is the first step in its successful application. This guide is structured to follow the logical workflow of a researcher, from initial hazard assessment to emergency preparedness and final disposal.

Section 1: Core Compound Profile and Hazard Identification

A foundational understanding of a chemical's identity and its inherent hazards is non-negotiable before it enters the laboratory workflow. This section outlines the essential physicochemical properties and the globally recognized hazard classifications for this compound and structurally related compounds.

Chemical Identity

Proper identification is crucial for ensuring that the safety data corresponds precisely to the material being handled.

Identifier Value Source
Chemical Name This compound[2]
Synonym(s) 6-Bromo-2-methoxy-3-pyridinol[3]
CAS Number 1823333-27-2[2][3]
Molecular Formula C₆H₆BrNO₂[3][4]
Molecular Weight 204.02 g/mol [3]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[2][3]
GHS Hazard Assessment
Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This synthesized data underscores the necessity of a multi-faceted approach to exposure prevention, which is detailed in the following sections.

Diagram 1: Hazard Assessment Workflow A Compound Identification (this compound) B Access Technical Data (SDS, PubChem, Supplier Info) A->B Query CAS 1823333-27-2 C Analyze GHS Hazards (Acute Tox., Skin/Eye Irrit.) B->C Interpret Hazard Data D Determine Engineering Controls (Chemical Fume Hood) C->D Mitigate Inhalation Risk E Select Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->E Address Dermal/Ocular Risk F Establish Safe Handling Protocols (SOPs) E->F Integrate Controls & PPE G Proceed with Experiment F->G Work Safely

Diagram 1: Hazard Assessment Workflow

Section 2: Proactive Exposure Control and Personal Protection

Effective risk management relies on a hierarchy of controls. The primary goal is to engineer out hazards. Where this is not possible, administrative controls and Personal Protective Equipment (PPE) are employed to create a robust safety barrier.

Engineering Controls

The principal engineering control for handling solid or powdered this compound is a certified Chemical Fume Hood .[8] All weighing, transfers, and solution preparations must be conducted within the fume hood to contain airborne particulates and prevent respiratory exposure.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards identified.[9] The following PPE is mandatory when handling this compound.

PPE Category Item Standard/Specification Rationale & Causality
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against splashes and airborne particles which can cause serious eye irritation.[8][10]
Face Shield (if splash risk is high)Worn over gogglesProvides full-face protection during bulk transfers or reactions with a high potential for splashing.[9][10]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact.Prevents direct skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[8] For prolonged handling, consult the manufacturer's resistance guide.[9]
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cotton is recommended.Protects skin and personal clothing from contamination. Must be fully buttoned.[8]
Full-Length Pants & Closed-Toe ShoesMade of non-porous material.Protects feet and lower body from spills and falling objects.[8]

Section 3: Laboratory Handling, Storage, and Reactivity

Proper handling and storage are paramount to ensuring both user safety and the chemical's stability and purity.

Safe Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.

  • Don PPE: Correctly don all required PPE as specified in Section 2.2.

  • Handling: Avoid the formation of dust and aerosols.[11] Use non-sparking tools for transfers.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory area.[13]

  • Contamination: Immediately remove and decontaminate any personal clothing that becomes contaminated.

Storage and Stability
  • Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[11][12] The recommended storage temperature is between 2-8°C.[2]

  • Atmosphere: For long-term stability and to prevent potential degradation from atmospheric components, store under an inert atmosphere such as nitrogen or argon.[2][3]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[12][14]

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Containment and Cleanup
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

  • Secure Area: Remove all sources of ignition.[11]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Do not use water. Use dry cleanup procedures.[13] Gently sweep or vacuum up the spilled solid. Avoid generating dust.[13]

  • Collection: Collect the material and contaminated absorbent paper into a suitable, closed, and clearly labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

Diagram 2: Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Secure Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Use dry methods, avoid dust) PPE->Contain Collect Collect Waste into Labeled Hazardous Waste Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon Report Report Incident to Supervisor Decon->Report

Diagram 2: Spill Response Protocol
First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[12][14] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[12][15] Seek medical attention if skin irritation occurs or you feel unwell.[12]
Inhalation Remove person to fresh air and keep comfortable for breathing.[12][14] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[16]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][12]

Section 5: Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Classification: Chemical waste containing this compound must be treated as hazardous waste.[8]

  • Collection: Collect all waste material (unused solid, contaminated materials) in a dedicated, compatible, and clearly labeled hazardous waste container for halogenated organic compounds.[8][17]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[11] Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[11]

Section 6: Application Context for Drug Development

For professionals in drug discovery, this compound is more than just a reagent; it is a key starting material. The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] These reactions are fundamental for constructing the complex C-C and C-N bonds that form the core scaffolds of many targeted therapies, particularly kinase inhibitors used in oncology.[1] A thorough understanding of this compound's safety profile ensures that its synthetic potential can be explored confidently and responsibly, enabling the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Storage and Handling of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe and effective storage and handling of 6-Bromo-2-methoxypyridin-3-ol (CAS No. 1823333-27-2). Designed for researchers, scientists, and drug development professionals, the following sections detail the compound's hazard profile, risk mitigation strategies, and standard operating procedures, ensuring both personnel safety and compound integrity.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted pyridinol, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Understanding its specific chemical properties and associated hazards is the foundational step in safe handling.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for anticipating the compound's behavior under various laboratory conditions.

PropertyValueSource
CAS Number 1823333-27-2[1][2]
Molecular Formula C₆H₆BrNO₂[1][2][3]
Molecular Weight 204.02 g/mol [2]
Physical Form Solid
Purity Typically ≥98%[2]

1.2: Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other bromo-methoxy-pyridines, provides a strong basis for hazard assessment. The anticipated hazards are consistent with GHS classifications for compounds in this family.[4][5]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][6]

  • Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[4][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[4][6]

The causality for these hazards lies in the compound's chemical structure. The bromo- and hydroxyl- functionalities on the pyridine ring can interact with biological macromolecules, leading to irritation and toxicity upon exposure.

Section 2: Risk Assessment and Mitigation Workflow

A dynamic approach to risk management is essential. Before any manipulation of the compound, a thorough risk assessment should be performed. This process is not a one-time checklist but a continuous cycle of evaluation and improvement.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Review SDS of analogs, H-Statements: H302, H315, H319, H335) B Step 2: Assess Risks (Evaluate quantity, frequency of use, potential for dust/aerosol generation) A->B Analyze C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Mitigate D Step 4: Document & Review (Update SOPs, record incidents, periodic review of procedures) C->D Record D->A Re-evaluate

Caption: A cyclical workflow for laboratory risk assessment.

Section 3: Standard Operating Procedure (SOP) for Handling

Adherence to a strict, well-defined SOP is the most effective way to mitigate the risks identified above.

3.1: Required Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound. The selection of specific PPE is a direct response to the identified hazards.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.

  • Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, a complete chemical-resistant suit may be necessary.

  • Respiratory Protection: All manipulations of the solid compound must be performed in a certified chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved P95 or P1 particle respirator should be used.

3.2: Step-by-Step Handling Protocol

  • Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. Verify that a safety shower and eyewash station are accessible.[7]

  • Weighing and Dispensing:

    • Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.

    • Avoid creating dust by handling the solid gently. Using non-sparking tools is a good practice to prevent ignition sources, especially if solvents are nearby.[4]

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath for cooling.

  • Waste Disposal:

    • Collect all waste material, including contaminated gloves, weigh boats, and wipes, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Dispose of the waste through a licensed disposal company in accordance with local, state, and federal regulations.

  • Decontamination:

    • Thoroughly clean the work area (fume hood surface, balance) after completion of the task.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]

Section 4: Long-Term Storage and Stability Management

The chemical stability of this compound is crucial for experimental reproducibility. Improper storage can lead to degradation, altering the compound's purity and reactivity.

4.1: Storage Conditions

The following conditions are recommended to ensure long-term stability:

ParameterRecommended ConditionRationale
Temperature 4°C (Refrigerated)Low temperatures slow the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (Nitrogen or Argon)Prevents potential oxidation or reaction with atmospheric moisture.
Light Keep in a dark place (amber vial)Protects against light-induced degradation, a common pathway for aromatic compounds.
Container Tightly closed, well-sealed containerPrevents contamination and exposure to air and moisture.[4][6][8]

Source: Synthesized from supplier recommendations for similar compounds and general chemical principles.[2]

4.2: Stability Considerations

While specific reactivity data for this compound is limited, pyridinol structures can be sensitive to:

  • Strong Oxidizing Agents: Can lead to decomposition.[6]

  • Strong Acids/Bases: May cause hydrolysis or other reactions.

  • Heat: Intense heating may lead to decomposition and the formation of hazardous gases like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]

It is crucial to avoid storing this compound in proximity to incompatible materials.

Section 5: Emergency Protocols

Preparedness is key to managing accidental exposures or releases.

5.1: Exposure Response

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[4][6]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[4][6]

5.2: Accidental Release (Spill) Response

The appropriate response to a spill depends on its scale. The following decision tree outlines the general procedure.

SpillResponse Start Spill Occurs CheckSize Is the spill large or outside of a containment area? Start->CheckSize Evacuate Evacuate the area. Alert EH&S / Emergency Response Team. CheckSize->Evacuate Yes Contain Ensure proper PPE is worn. Contain the spill without creating dust. CheckSize->Contain No (Small & Contained) End Procedure Complete Evacuate->End Cleanup Cover with an inert absorbent material. Sweep up carefully. Place in a sealed container for disposal. Contain->Cleanup Decontaminate Decontaminate the area. Cleanup->Decontaminate Decontaminate->End

Caption: A decision tree for responding to a chemical spill.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methoxypyridin-3-ol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 6-bromo-2-methoxypyridin-3-ol, a crucial parameter for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with practical experimental methodologies, this document aims to be an essential resource for understanding and manipulating the solubility of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring with bromo, methoxy, and hydroxyl substituents, imparts a unique combination of physicochemical properties that govern its behavior in various chemical and biological systems. A thorough understanding of its solubility is paramount for its effective application in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. While extensive experimental data for this compound is not widely published, its key properties can be summarized as follows:

PropertyValueSource
Molecular Formula C₆H₆BrNO₂[1][2]
Molecular Weight 204.02 g/mol [1]
Appearance White to off-white solid[3]
Predicted pKa 8.48 ± 0.10[3]
Predicted LogP 1.5583[1]
Storage 2-8°C, under inert gas[3][4]

The predicted pKa of 8.48 suggests that this compound is a weak acid, a characteristic attributed to the hydroxyl group on the pyridine ring. This acidic nature will significantly influence its solubility in aqueous solutions of varying pH. The predicted LogP value of 1.5583 indicates a moderate lipophilicity, suggesting that it will exhibit solubility in both polar and some non-polar organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted by analyzing its structural features.[5][6] The presence of a hydroxyl group and a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The methoxy group also contributes to its polarity. Conversely, the brominated pyridine ring is lipophilic.

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability to form hydrogen bonds suggests moderate solubility in these solvents. However, the presence of the bromo substituent and the overall molecular size may limit high solubility in water at neutral pH.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them likely to be good solvents for this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the solubility in non-polar solvents is expected to be low.

A qualitative prediction of solubility in common laboratory solvents is presented below:

SolventSolvent ClassPredicted SolubilityRationale
WaterPolar ProticLow to ModerateCapable of hydrogen bonding, but the lipophilic bromo-pyridine core limits solubility. Solubility is expected to be pH-dependent.
MethanolPolar ProticSolubleThe polar hydroxyl group of methanol can effectively solvate the polar groups of the solute.
EthanolPolar ProticSolubleSimilar to methanol, expected to be a good solvent.[7]
AcetonePolar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor.
AcetonitrilePolar AproticSolubleA polar solvent that can solvate the polar regions of the molecule.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[8]
Dichloromethane (DCM)Non-polarModerately SolubleThe organic nature of the compound suggests some solubility in this common non-polar solvent.[7]
TolueneNon-polarSparingly SolubleThe significant polarity of the solute will limit its solubility in this non-polar aromatic solvent.
HexaneNon-polarInsolubleThe large difference in polarity between the solute and solvent will result in very poor solubility.

Factors Influencing Solubility

Effect of pH

The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.[9][10] As a weak acid (predicted pKa ≈ 8.48), it will exist predominantly in its neutral, less soluble form at acidic and neutral pH. As the pH increases above its pKa, it will deprotonate to form the more soluble phenolate anion. This relationship is critical for applications in biological systems and for developing purification strategies.[11][12]

The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. For weakly acidic compounds, solubility increases as the pH of the solution becomes more basic.[9]

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[6][13] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[14] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[14] For many organic compounds, the solubility can increase exponentially with temperature.[15][16] It is important to experimentally determine the temperature-solubility profile for specific applications, such as crystallization processes.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][17]

Equilibrium Solubility (Shake-Flask) Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound.[18][19]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers of different pH, organic solvents)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.[17]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[19]

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).[17][20] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[19]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[19] It is important to avoid any temperature changes during this step that could affect the solubility.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.[17]

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Workflow for Equilibrium Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to known volume of solvent equil1 Seal and agitate at controlled temperature (24-48h) prep1->equil1 sep1 Centrifuge or filter to remove undissolved solid equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze concentration by HPLC quant1->quant2 calc1 Calculate solubility quant2->calc1

Caption: Workflow for the equilibrium shake-flask solubility method.

Solvent Addition Method

An alternative, often faster method is the solvent addition method, where a solvent is continuously added to a known amount of the compound until a clear solution is observed.[21][22] This method is particularly useful for screening multiple solvents or solvent mixtures.

Logical Relationship of Factors Affecting Solubility:

G cluster_props Intrinsic Properties cluster_ext External Factors compound This compound Structure pka pKa (Weakly Acidic) compound->pka logp LogP (Moderate Lipophilicity) compound->logp hbond H-Bonding Capacity compound->hbond ph pH of Aqueous Medium pka->ph solvent Solvent Polarity logp->solvent hbond->solvent solubility Observed Solubility solvent->solubility ph->solubility temp Temperature temp->solubility

References

A Technical Guide to 6-Bromo-2-methoxypyridin-3-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Bromo-2-methoxypyridin-3-ol, a key building block for researchers, medicinal chemists, and professionals in drug development. Beyond a simple datasheet, this document elucidates the compound's commercial landscape, quality considerations, and practical applications, with a focus on enabling reproducible, high-impact research.

Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex molecules, particularly within the domain of kinase inhibitor discovery. The strategic placement of the bromo, methoxy, and hydroxyl groups offers a versatile scaffold for a variety of chemical transformations. The bromine atom, in particular, serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This functionality is paramount in the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1][2]

The pyridine core is a well-established pharmacophore, and its derivatives are integral to numerous approved drugs. The ability to functionalize the pyridine ring at specific positions, as afforded by this compound, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step. This compound is available from a number of commercial suppliers specializing in research chemicals and pharmaceutical intermediates.

SupplierCAS NumberPurity SpecificationStorage Conditions
ChemScene1823333-27-2≥98%4°C, stored under nitrogen
Ambeed (via Sigma-Aldrich)1823333-27-298%Inert atmosphere, room temperature
AOBChem1379338-36-9 (Isomer)Not specifiedNot specified

Note: The CAS number 1379338-36-9 provided by AOBChem corresponds to the isomer 2-Bromo-6-methoxy-pyridin-3-ol. Researchers should exercise caution and verify the specific isomer required for their synthetic route.

Quality Control and Analytical Profile: A Self-Validating System

Ensuring the quality and purity of this compound is essential for the success and reproducibility of any synthetic endeavor. While a Certificate of Analysis (CoA) is specific to a particular batch, a typical CoA for a high-purity sample of this compound would include the following information:

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography
Identity (by ¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Mass Spectrum (MS) Conforms to molecular weightMass Spectrometry
Residual Solvents As per ICH guidelinesGas Chromatography

The ¹H NMR spectrum is a critical tool for confirming the structure of the molecule. For a related compound, 3-Bromo-2-methoxypyridine, the expected proton signals would provide a reference for the structural elucidation of this compound.[3]

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

A primary application of this compound and its derivatives is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of boronic acids or esters.[4][5][6] This versatility is instrumental in creating libraries of compounds for screening as potential kinase inhibitors.[7][8]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (e.g., this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Base - Pd Catalyst start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100°C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

References

Methodological & Application

Synthesis of 6-Bromo-2-methoxypyridin-3-ol: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Intermediate

6-Bromo-2-methoxypyridin-3-ol is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a hydroxyl group on a pyridine ring, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for its incorporation into complex molecular architectures, making it a valuable intermediate for drug discovery and development professionals. The methoxy group can act as a masked pyridone, providing a handle for later-stage transformations, while the bromine atom is amenable to various cross-coupling reactions. The hydroxyl group offers a site for etherification or esterification, further expanding its synthetic utility.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from readily available materials. The described methodology is designed to be robust and scalable, with a focus on providing researchers with the practical insights needed to achieve high yields and purity.

Strategic Approach to Synthesis: Regioselective Bromination

The core of this synthetic strategy revolves around the regioselective bromination of a suitable pyridinol precursor. The pyridine ring, being electron-deficient, presents challenges for direct electrophilic substitution. Therefore, activating groups are necessary to facilitate the desired bromination. The hydroxyl and methoxy groups on the starting material, 2-methoxypyridin-3-ol, are electron-donating and activate the pyridine ring towards electrophilic attack.

The choice of brominating agent is critical for achieving high regioselectivity. While molecular bromine can be used, it often leads to mixtures of products and can be hazardous to handle. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, making it the reagent of choice for this transformation.[1][2][3] The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the desired 6-bromo isomer.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2-methoxypyridin-3-ol.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxypyridin-3-ol≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-house
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Procedure
  • Reaction Setup: To a solution of 2-methoxypyridin-3-ol (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

  • Reaction Execution: Stir the resulting mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
This compoundC₆H₆BrNO₂204.0285-95>98

Expert Insights and Troubleshooting

  • Controlling Regioselectivity: The regioselectivity of the bromination is highly dependent on the reaction conditions. Running the reaction at a low temperature (0 °C) favors the formation of the desired 6-bromo isomer. At higher temperatures, the formation of other isomers may be observed. The use of NBS is crucial for this selectivity.[4][5]

  • Purity of NBS: It is recommended to use freshly recrystallized NBS for best results. Impure NBS can sometimes lead to side reactions and lower yields.[1]

  • Anhydrous Conditions: While not strictly necessary for this specific reaction, maintaining anhydrous conditions can be beneficial in minimizing potential side reactions.

  • Monitoring the Reaction: TLC is an effective way to monitor the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material and product should have distinct Rf values.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several validation steps are recommended:

  • Characterization of the Final Product: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values.

  • Consistency of Yields: Repeating the synthesis on the same scale should yield consistent results within an acceptable range. Significant variations may indicate issues with reagent quality or reaction setup.

  • Scalability Assessment: For researchers intending to produce larger quantities, it is advisable to first perform the reaction on a smaller scale to identify any potential scalability issues.

Conclusion

The synthesis of this compound via regioselective bromination of 2-methoxypyridin-3-ol with N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The detailed protocol and expert insights provided in this application note are intended to empower researchers in drug discovery and development to confidently synthesize this compound for their research needs.

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 6-Bromo-2-methoxypyridin-3-ol, a valuable substituted pyridine intermediate in medicinal chemistry and drug development. The synthetic strategy commences with the nucleophilic aromatic substitution (SNAr) of 2,6-dibromo-3-aminopyridine using sodium methoxide to yield the key intermediate, 6-Bromo-2-methoxypyridin-3-amine. The subsequent step involves the conversion of the amino group to a hydroxyl group via a copper-catalyzed Sandmeyer reaction. This document provides a thorough, step-by-step methodology, explains the causality behind critical experimental choices, outlines necessary safety precautions, and includes purification and characterization guidelines to ensure the synthesis of a high-purity final product.

Synthetic Strategy Overview

The chosen synthetic pathway is designed for efficiency and is grounded in well-established, high-yielding reaction classes.

Overall Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the complete workflow from the starting material to the purified final product.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A1 Dissolve 2,6-dibromo-3-aminopyridine in 1,4-dioxane A2 Add Sodium Methoxide A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Aqueous Work-up & Extraction A3->A4 A5 Purification by Column Chromatography A4->A5 A6 Intermediate: 6-Bromo-2-methoxypyridin-3-amine A5->A6 B1 Dissolve Intermediate in aq. H2SO4 A6->B1 Proceed to Sandmeyer Reaction B2 Cool to 0-5 °C B1->B2 B3 Diazotization: Add aq. NaNO2 dropwise B2->B3 B4 Decomposition: Add to hot aq. CuSO4 solution B3->B4 B5 Aqueous Work-up & Extraction B4->B5 B6 Final Purification by Recrystallization B5->B6 B7 Final Product: This compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Introduction and Mechanistic Rationale

Substituted 3-hydroxypyridines are prevalent structural motifs in a multitude of biologically active compounds and serve as versatile building blocks in pharmaceutical synthesis.[1][2] The protocol described herein employs a logical and efficient two-step sequence.

Step 1: Methoxylation via Nucleophilic Aromatic Substitution (SNAr) The first step involves the selective displacement of the bromine atom at the 2-position of 2,6-dibromo-3-aminopyridine. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The methoxide ion (⁻OCH₃) from sodium methoxide acts as the nucleophile. The reaction proceeds preferentially at the 2-position over the 6-position due to the electronic influence and directing effect of the adjacent amino group. This reaction is a classic example of an SNAr mechanism.[3]

Step 2: Hydroxylation via the Sandmeyer Reaction The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an aryl amine into a wide array of functional groups.[4][5] The process begins with the diazotization of the primary aromatic amine (6-Bromo-2-methoxypyridin-3-amine) with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.[6] This diazonium salt is a superb leaving group (N₂). The subsequent decomposition of the diazonium salt in water, catalyzed by a copper(I) salt, proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the desired hydroxylated product.[7] The use of a copper catalyst is crucial for achieving high yields and avoiding side reactions often seen when simply heating the diazonium salt in water.[6][7]

Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Quantity (per 10 mmol scale)Notes
2,6-Dibromo-3-aminopyridine39856-57-0252.912.53 g (10 mmol)Starting material
Sodium Methoxide (NaOMe)124-41-454.020.65 g (12 mmol)Corrosive, handle with care
1,4-Dioxane, anhydrous123-91-188.1150 mLSolvent for Step 1
Sulfuric Acid (H₂SO₄), concentrated7664-93-998.08~10 mLCorrosive, strong acid
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g (11 mmol)Oxidizer, toxic
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.682.50 g (10 mmol)Catalyst for Step 2
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction and chromatography solvent
Hexane110-54-386.18As neededChromatography solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent
Deionized Water (H₂O)7732-18-518.02As neededFor work-up and solutions

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Brominated Pyridines: Compounds like 2,6-dibromopyridine are irritating to the eyes, respiratory system, and skin.[8][9] Avoid inhalation of dust and direct contact.[10][11][12]

  • Sodium Methoxide: This reagent is corrosive and flammable. It reacts violently with water. Handle under an inert atmosphere.

  • Concentrated Acids: Sulfuric acid is extremely corrosive and can cause severe burns. Add it slowly and carefully to aqueous solutions to control the exothermic reaction.

  • Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[9]

  • Diazonium Salts: Aryl diazonium salts can be explosive in a solid, dry state. Crucially, do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after its formation.

An eyewash station and safety shower must be readily accessible.[8]

Detailed Experimental Protocol

Part A: Synthesis of 6-Bromo-2-methoxypyridin-3-amine (Intermediate)

This protocol is adapted from a similar synthesis described in the literature.[3]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-dibromo-3-aminopyridine (2.53 g, 10 mmol).

  • Addition of Reagents: Add 50 mL of anhydrous 1,4-dioxane to the flask, followed by sodium methoxide (0.65 g, 12 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature with vigorous stirring for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to yield 6-Bromo-2-methoxypyridin-3-amine as a solid.[13]

Part B: Synthesis of this compound (Final Product)

This protocol is based on the principles of the Sandmeyer reaction.[6][7]

  • Preparation of Diazonium Salt:

    • In a 250 mL beaker, prepare a solution of 10 mL of concentrated sulfuric acid in 50 mL of deionized water by slowly adding the acid to the water with cooling in an ice bath.

    • To this acidic solution, add the purified 6-Bromo-2-methoxypyridin-3-amine (e.g., 2.03 g, 10 mmol, assuming 100% yield from Part A). Stir until fully dissolved.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate flask, dissolve sodium nitrite (0.76 g, 11 mmol) in 10 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 20-30 minutes, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper. Stir for an additional 15 minutes at 0-5 °C after the addition is complete.

  • Decomposition of Diazonium Salt:

    • In a separate 500 mL flask, dissolve copper(II) sulfate pentahydrate (2.50 g, 10 mmol) in 100 mL of deionized water and heat the solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to boil the mixture for an additional 15-20 minutes to ensure complete decomposition.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. The product may precipitate out.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification:

    • Purify the crude solid product by recrystallization.[14] A suitable solvent system can be determined empirically, but a mixture of ethyl acetate and hexane is a good starting point.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate. If the solution is colored, it can be treated with a small amount of activated carbon.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the -NH₂ protons and the appearance of a broad -OH proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight (204.02 g/mol for C₆H₆BrNO₂).[15]

References

The Versatile Scaffold: 6-Bromo-2-methoxypyridin-3-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for the design of novel therapeutics. Within this important class of heterocycles, 6-Bromo-2-methoxypyridin-3-ol has emerged as a particularly versatile and valuable building block. The strategic placement of a bromine atom, a methoxy group, and a hydroxyl group on the pyridine core provides a trifecta of reactive handles and modulating elements that medicinal chemists can exploit to fine-tune the pharmacological properties of drug candidates.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs. We will explore its synthesis, reactivity, and its application in the construction of complex molecular architectures, with a particular focus on the development of kinase inhibitors, a critical class of therapeutics in oncology and inflammatory diseases.

The Strategic Advantage: Understanding the Functional Group Triad

The utility of this compound in medicinal chemistry is rooted in the distinct roles of its three functional groups:

  • The Bromine Atom (6-position): This halogen serves as a key point for synthetic diversification. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents, enabling extensive structure-activity relationship (SAR) studies.

  • The Methoxy Group (2-position): The electron-donating methoxy group influences the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. Furthermore, it can serve as a hydrogen bond acceptor and its metabolic stability is a key consideration in drug design.

  • The Hydroxyl Group (3-position): The phenolic hydroxyl group is a crucial pharmacophoric element. It can act as a hydrogen bond donor and acceptor, forming key interactions with biological targets. It also provides a reactive site for further functionalization, such as etherification or esterification, to modulate solubility, cell permeability, and target engagement.

Synthesis of this compound: A Practical Protocol

While various synthetic routes to substituted pyridinols exist, a common and effective method for the preparation of this compound involves the selective methoxylation of a corresponding di-brominated precursor. The following protocol is a representative example based on established chemical principles.

Protocol 1: Synthesis of this compound

Reaction Scheme:

G start 2,6-Dibromo-3-hydroxypyridine reagent Sodium Methoxide (NaOMe) Methanol (MeOH) start->reagent product This compound reagent->product

A representative synthetic route.

Materials:

  • 2,6-Dibromo-3-hydroxypyridine

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-Dibromo-3-hydroxypyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous methanol to dissolve the starting material. To this solution, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by adding 1M HCl until the pH is neutral (pH ~7).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory responses.[1] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a key target for therapeutic intervention.[1] The this compound scaffold is an excellent starting point for the synthesis of potent and selective p38 MAPK inhibitors.

Illustrative Synthetic Workflow:

The following workflow demonstrates how this compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to generate a core structure for a p38 MAPK inhibitor.

G cluster_synthesis Synthesis of p38 MAPK Inhibitor Core cluster_screening Biological Evaluation A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 6-Aryl-2-methoxypyridin-3-ol (Kinase Inhibitor Core) C->D E In vitro Kinase Assay (p38α MAPK) D->E F Cell-based Assays (e.g., Cytokine Release) E->F G Lead Optimization F->G

Workflow for p38 MAPK inhibitor synthesis.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This generalized protocol is a starting point and may require optimization for specific substrates.[2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Degassing: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Biological Activity

While specific IC₅₀ values for kinase inhibitors derived directly from this compound are proprietary to individual drug discovery programs, the following table presents representative data for pyridazine-based p38 MAPK inhibitors to illustrate the potency that can be achieved with this class of compounds.[3]

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)
Pyridazinone Derivativesp38α MAPK10 - 100

The Causality Behind Experimental Choices

The selection of reagents and conditions in the provided protocols is based on well-established principles of organic synthesis and medicinal chemistry:

  • Choice of Catalyst and Base in Suzuki-Miyaura Coupling: The palladium catalyst, often in conjunction with a phosphine ligand, is crucial for the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The choice of a specific catalyst and base combination can significantly impact reaction yield and scope, and is often determined empirically for a given substrate pair.[4]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation. Therefore, conducting cross-coupling reactions under an inert atmosphere of nitrogen or argon is essential to prevent catalyst deactivation and ensure reproducible results.

  • Degassed Solvents: Dissolved oxygen in reaction solvents can also lead to the oxidation of the palladium catalyst. Degassing solvents by methods such as sparging with an inert gas or freeze-pump-thaw cycles is a critical step for successful cross-coupling reactions.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for the efficient and controlled synthesis of diverse molecular scaffolds. The ability to readily undergo key transformations like the Suzuki-Miyaura cross-coupling makes it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization. As the demand for novel therapeutics, particularly in the area of kinase inhibitors, continues to grow, the importance of privileged scaffolds like this compound in drug discovery and development is set to increase. Future research will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this versatile starting material.

References

The Versatile Reactivity of 6-Bromo-2-methoxypyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, with 6-Bromo-2-methoxypyridin-3-ol emerging as a particularly valuable building block. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a potentially directing hydroxyl group offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

The pyridine ring is a privileged structure in countless biologically active compounds. The specific substitution pattern of this compound allows for the introduction of diverse functionalities at the 6-position through various palladium-catalyzed cross-coupling reactions. This enables the rapid generation of libraries of novel compounds for screening and lead optimization in drug discovery programs. The interplay of the methoxy and hydroxyl groups can also influence the electronic properties and binding interactions of the final molecules, making this a highly versatile starting material.

Navigating the Reactivity: The Role of the Hydroxyl and Methoxy Groups

The presence of the hydroxyl and methoxy groups on the pyridine ring introduces both opportunities and challenges in cross-coupling reactions. The electron-donating nature of these groups can enhance the electron density of the pyridine ring, potentially affecting the rate of oxidative addition, the first and often rate-limiting step in the catalytic cycle.

Furthermore, the hydroxyl group can participate in the reaction in several ways. It can act as a directing group, potentially influencing the regioselectivity of reactions on poly-substituted rings. However, its acidic proton can also interfere with certain catalysts or bases. In some cases, protection of the hydroxyl group may be necessary to achieve optimal results, while in others, its presence can be leveraged to enhance reactivity.

Foundational Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of several key palladium-catalyzed cross-coupling reactions to this compound, providing both theoretical understanding and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron reagent with an organohalide.[1] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and even alkyl groups.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2] The base plays a crucial role in activating the boronic acid for transmetalation.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, boronic acid, and base in a Schlenk flask. prep2 Add Pd catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat the mixture with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Dilute with water and extract with organic solvent. workup1->workup2 workup3 Wash organic layer, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0204 mg
Phenylboronic Acid1.2146 mg
Pd(PPh₃)₄0.0558 mg
K₂CO₃2.0276 mg
1,4-Dioxane-4 mL
Water-1 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[4][5] This reaction is invaluable for the synthesis of anilines and other N-arylated compounds, which are prevalent in pharmaceuticals.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the Pd(0) catalyst.[6] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, amine, and base in a Schlenk flask. prep2 Add Pd precursor and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 prep4 Add anhydrous solvent. prep3->prep4 react1 Heat the mixture with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Filter through Celite, washing with organic solvent. workup1->workup2 workup3 Wash filtrate with water and brine, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0204 mg
Morpholine1.2105 µL
Pd₂(dba)₃0.0218 mg
XPhos0.0838 mg
NaOt-Bu1.4135 mg
Toluene-5 mL

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, and the XPhos ligand to a dry Schlenk flask.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Add anhydrous toluene, followed by morpholine.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[8]

Mechanistic Rationale: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[7] The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. Reductive elimination then affords the final product and regenerates the Pd(0) catalyst.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, Pd catalyst, Cu(I) salt, and ligand in a Schlenk flask. prep2 Evacuate and backfill with inert gas (3x). prep1->prep2 prep3 Add anhydrous solvent and base (amine). prep2->prep3 prep4 Add terminal alkyne. prep3->prep4 react1 Stir at room temperature or with gentle heating. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Quench with aqueous NH₄Cl. react2->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Wash organic layer, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0204 mg
Phenylacetylene1.2132 µL
Pd(PPh₃)₂Cl₂0.0321 mg
CuI0.0510 mg
Triethylamine (Et₃N)3.0418 µL
THF-5 mL

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Dichlorobis(triphenylphosphine)palladium(II), and Copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Vinylation of the Pyridine Ring

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9] It provides a powerful method for the synthesis of substituted alkenes.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the double bond of the product and a palladium-hydride species. Finally, reductive elimination of HX with a base regenerates the Pd(0) catalyst.

Experimental Workflow: Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, alkene, and base in a Schlenk flask. prep2 Add Pd catalyst and ligand (if needed). prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 prep4 Add anhydrous solvent. prep3->prep4 react1 Heat the mixture with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Filter off inorganic salts. workup1->workup2 workup3 Concentrate the filtrate and take up in organic solvent. workup2->workup3 workup4 Wash with water, dry, and purify by column chromatography. workup3->workup4

Caption: General workflow for a Heck reaction.

Detailed Protocol: Heck Reaction of this compound with Styrene

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0204 mg
Styrene1.5172 µL
Pd(OAc)₂0.024.5 mg
P(o-tolyl)₃0.0412 mg
Triethylamine (Et₃N)1.5209 µL
DMF-5 mL

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Palladium(II) acetate, and Tri(o-tolyl)phosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, triethylamine, and styrene.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any precipitated salts and wash the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel.

Stille Coupling: Utilizing Organostannanes

The Stille reaction is a versatile C-C bond-forming reaction that couples an organotin compound (organostannane) with an organic halide.[10] While the toxicity of organotin reagents is a concern, the Stille reaction offers a broad substrate scope and tolerance to many functional groups.[11]

Mechanistic Rationale: The catalytic cycle of the Stille reaction is similar to other cross-coupling reactions and involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.

Experimental Workflow: Stille Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound and organostannane in a Schlenk flask. prep2 Add Pd catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 prep4 Add anhydrous solvent. prep3->prep4 react1 Heat the mixture with vigorous stirring. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Quench with aqueous KF solution and stir. workup1->workup2 workup3 Filter through Celite and extract filtrate with organic solvent. workup2->workup3 workup4 Wash, dry, concentrate, and purify by column chromatography. workup3->workup4

Caption: General workflow for a Stille coupling reaction.

Detailed Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0204 mg
Tributyl(phenyl)stannane1.1406 mg
Pd(PPh₃)₄0.0558 mg
Anhydrous Toluene-5 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by tributyl(phenyl)stannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

  • Filter the resulting suspension through a pad of Celite, washing with an organic solvent.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Considerations

  • Hydroxyl Group Interference: If the free hydroxyl group is suspected of interfering with the reaction (e.g., by coordinating to the catalyst or reacting with the base), it can be protected with a suitable protecting group such as a silyl ether (e.g., TBDMS) or a benzyl ether. The protecting group can then be removed in a subsequent step.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich ligands can often mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.

  • Solvent Degassing: The use of degassed solvents is highly recommended to remove dissolved oxygen, which can lead to catalyst decomposition and unwanted side reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridines. By understanding the principles and applying the detailed protocols for various palladium-catalyzed cross-coupling reactions outlined in this guide, researchers can effectively leverage the reactivity of this substrate to accelerate their drug discovery and development efforts. Careful consideration of the role of the hydroxyl and methoxy groups, along with judicious selection of catalysts, ligands, and reaction conditions, will be key to achieving successful and reproducible outcomes.

References

The Strategic Application of 6-Bromo-2-methoxypyridin-3-ol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, present attractive therapeutic targets; however, achieving selectivity across the vast human kinome is a formidable challenge. The design of small molecule inhibitors often hinges on the identification of "privileged scaffolds" – core molecular frameworks that can be readily diversified to interact with the ATP-binding site of specific kinases. 6-Bromo-2-methoxypyridin-3-ol has emerged as a highly valuable and versatile building block in this context. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a hydroxyl group on a pyridine core, offers a rich platform for the synthesis of complex kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a focus on its role in the development of inhibitors targeting key signaling kinases such as p38 mitogen-activated protein kinase (MAPK), Spleen Tyrosine Kinase (Syk), and members of the Src family of tyrosine kinases. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the broader utility of this scaffold in drug development.

Core Utility: A Multi-faceted Intermediate for Kinase Inhibitor Synthesis

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential and site-selective modifications. The bromine atom at the 6-position is the primary handle for introducing diversity through palladium-catalyzed cross-coupling reactions. The hydroxyl and methoxy groups can influence the electronic properties of the pyridine ring and provide additional points for modification or interaction with the target kinase.

A significant application of this intermediate is in the synthesis of substituted aminopyridines, a common core in many kinase inhibitors. A prime example is its use in the preparation of inhibitors of p38, Syk, and Src kinases, which are implicated in a range of inflammatory diseases.[1]

Application Example: Synthesis of a Key Intermediate for p38/Syk Inhibitors

A documented application of this compound is in the synthesis of N-(4-fluoro-2-(methylsulfonyl)phenyl)-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)-6-aminopyridine, a key intermediate for a series of potent kinase inhibitors. The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of this compound is first deprotonated to enhance its nucleophilicity, followed by reaction with a suitable electrophile. The subsequent step involves a Buchwald-Hartwig amination to introduce a substituted aniline moiety.

Protocol 1: Synthesis of 6-bromo-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

This initial step involves the protection of the hydroxyl group, which also serves to introduce a key structural motif found in the final inhibitor.

Reaction Scheme:

Protocol_1 start This compound reagents NaH, 4-bromotetrahydro-2H-pyran, DMF start->reagents product 6-bromo-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine reagents->product caption Alkylation of the hydroxyl group.

Caption: Alkylation of the hydroxyl group.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
This compound1823333-27-2204.031.0 g4.90 mmol
Sodium hydride (60% dispersion in oil)7646-69-724.00294 mg7.35 mmol
4-bromotetrahydro-2H-pyran25646-64-6165.031.21 g7.35 mmol
N,N-Dimethylformamide (DMF)68-12-273.0910 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add 4-bromotetrahydro-2H-pyran (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination to Introduce the Anilino Moiety

This step is a critical C-N bond-forming reaction, coupling the bromopyridine intermediate with a substituted aniline. The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions.[2][3][4]

Reaction Scheme:

Protocol_2 start 6-bromo-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine reagents 4-fluoro-2-(methylsulfonyl)aniline, Pd2(dba)3, Xantphos, Cs2CO3, 1,4-Dioxane start->reagents product N-(4-fluoro-2-(methylsulfonyl)phenyl)-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-6-amine reagents->product caption Palladium-catalyzed C-N cross-coupling.

Caption: Palladium-catalyzed C-N cross-coupling.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
6-bromo-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-288.141.0 g3.47 mmol
4-fluoro-2-(methylsulfonyl)aniline626521-06-6189.20788 mg4.16 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72159 mg0.17 mmol
Xantphos161265-03-8578.68201 mg0.35 mmol
Cesium carbonate (Cs₂CO₃)534-17-8325.822.26 g6.94 mmol
1,4-Dioxane (anhydrous)123-91-188.1115 mL-

Procedure:

  • In a dry Schlenk flask, combine 6-bromo-2-methoxy-3-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq), 4-fluoro-2-(methylsulfonyl)aniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Broader Synthetic Potential: Suzuki-Miyaura Cross-Coupling

While the example above utilizes a Buchwald-Hartwig amination, the bromine atom of this compound and its derivatives is also an excellent handle for Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction allows for the formation of C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents, which are crucial for modulating the selectivity and potency of kinase inhibitors.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol can be adapted for coupling various arylboronic acids to the 6-position of the pyridinol scaffold.

Reaction Scheme:

Protocol_3 start 6-Bromo-2-methoxy-3-hydroxypyridine derivative reagents Arylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O start->reagents product 6-Aryl-2-methoxy-3-hydroxypyridine derivative reagents->product caption Palladium-catalyzed C-C cross-coupling. Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk p38 p38 MAPK Syk->p38 Downstream Downstream Effectors p38->Downstream Transcription Gene Transcription (Inflammation, Proliferation) Downstream->Transcription Inhibitor Inhibitor derived from This compound Inhibitor->Syk Inhibition Inhibitor->p38 Inhibition caption Targeting Syk and p38 MAPK pathways.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical derivatization of the hydroxyl group in 6-Bromo-2-methoxypyridin-3-ol, a versatile building block in medicinal chemistry and drug development. Detailed protocols, mechanistic insights, and expert commentary are provided for three primary derivatization strategies: O-alkylation (ether formation), O-acylation (ester formation), and O-silylation (silyl ether formation). These methodologies enable the strategic modification of the physicochemical and pharmacological properties of molecules incorporating this scaffold.

Introduction: The Strategic Importance of Derivatizing this compound

This compound is a key heterocyclic intermediate. The presence of a bromine atom, a methoxy group, and a hydroxyl group on the pyridine ring offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of diverse compound libraries. The hydroxyl group, in particular, is a prime target for derivatization to modulate properties such as:

  • Solubility and Lipophilicity: Conversion of the polar hydroxyl group into less polar ethers, esters, or silyl ethers can significantly enhance a molecule's solubility in organic solvents and its ability to cross biological membranes.

  • Pharmacokinetics: Derivatization can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, ester derivatives can act as prodrugs, which are cleaved in vivo to release the active parent compound.

  • Biological Activity: The hydroxyl group may be involved in crucial hydrogen bonding interactions with a biological target. Its modification can therefore be used to probe structure-activity relationships (SAR) and optimize binding affinity.

  • Synthetic Strategy: Protection of the reactive hydroxyl group as a silyl ether is a common tactic in multi-step syntheses to prevent unwanted side reactions.

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the efficient and selective derivatization of the hydroxyl group in this compound.

O-Alkylation: Formation of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[1] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile and displaces a halide from an alkyl halide.[2]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the hydroxyl group of this compound with a suitable base to form a pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted SN2 fashion. The choice of base and solvent is critical for the success of this reaction. Strong bases such as sodium hydride (NaH) are commonly employed to ensure complete deprotonation.[2] Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[2]

Williamson_Ether_Synthesis

Protocol: O-Methylation of this compound

This protocol describes the methylation of the hydroxyl group using methyl iodide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add methyl iodide (1.5 eq) to the reaction mixture via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-Bromo-2,3-dimethoxypyridine.

Expert Insights:

  • The use of a slight excess of both the base and the alkylating agent ensures the complete conversion of the starting material.

  • Anhydrous conditions are crucial to prevent the quenching of the sodium hydride and the pyridinolate anion.

  • For less reactive alkyl halides, heating the reaction mixture may be necessary. However, this also increases the risk of side reactions.

O-Acylation: Formation of Esters

Esterification of the hydroxyl group is a common strategy to introduce an acyl group, which can serve as a prodrug moiety or a handle for further functionalization. Common methods include reaction with an acid anhydride or an acyl chloride.[3]

Mechanistic Rationale

The acylation of an alcohol with an acid anhydride or acyl chloride is a nucleophilic acyl substitution reaction.[4] The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acid anhydride, a carboxylate is the leaving group, while for an acyl chloride, a chloride ion is displaced.[5][6] These reactions are often catalyzed by a base, such as pyridine or 4-dimethylaminopyridine (DMAP), which can act as a nucleophilic catalyst to activate the acylating agent or as a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).[3]

Acylation_Workflow

Protocol: O-Acetylation using Acetic Anhydride

This protocol details the formation of the acetate ester.

Materials:

  • This compound

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine.

  • Acylation: Cool the solution to 0 °C and slowly add acetic anhydride (1.5 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by silica gel column chromatography.

Expert Insights:

  • Pyridine serves as both the solvent and a catalyst in this reaction.

  • The use of DMAP as a co-catalyst (0.1 eq) can significantly accelerate the reaction, especially for less reactive alcohols.

  • For the introduction of more complex acyl groups, the Steglich esterification, which utilizes a carboxylic acid, a coupling agent like DCC or EDC, and a catalytic amount of DMAP, is a valuable alternative.

O-Silylation: Protection of the Hydroxyl Group

Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, stability under a variety of reaction conditions, and facile cleavage.[7] Common silylating agents include trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl).[7]

Mechanistic Rationale

The silylation of an alcohol typically involves the reaction with a silyl chloride in the presence of a base. The base, often an amine like triethylamine (Et₃N) or imidazole, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.[7] The hydroxyl group of this compound attacks the electrophilic silicon atom of the silyl chloride, leading to the formation of the silyl ether and the hydrochloride salt of the base.

Silylation_Workflow

Protocol: Protection as a TBDMS Ether

This protocol describes the formation of the tert-butyldimethylsilyl (TBDMS) ether, a commonly used robust protecting group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and imidazole (2.5 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF.

  • Silylation: Add TBDMSCl (1.2 eq) in one portion.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours, or until TLC analysis shows complete conversion.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired silyl ether.

Expert Insights:

  • The choice of silylating agent and reaction conditions can be tailored to the desired stability of the protecting group. For example, TMS ethers are more labile than TBDMS ethers.[7]

  • Deprotection of silyl ethers is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[7]

Data Summary

Derivatization MethodReagentsSolventTypical ConditionsKey Advantages
O-Alkylation NaH, Alkyl HalideDMF0 °C to RTForms stable ether linkage, wide range of alkyl groups can be introduced.
O-Acylation Acetic Anhydride, PyridinePyridine0 °C to RTCan create prodrugs, introduces a versatile handle for further chemistry.
O-Silylation TBDMSCl, ImidazoleDMFRTExcellent protecting group strategy, mild deprotection conditions available.

Conclusion

The derivatization of the hydroxyl group in this compound is a critical step in the synthesis of a wide array of functional molecules. The choice of derivatization strategy—O-alkylation, O-acylation, or O-silylation—should be guided by the overall synthetic plan and the desired properties of the final compound. The protocols provided in this application note offer reliable and reproducible methods for achieving these transformations, empowering researchers to fully exploit the synthetic potential of this valuable building block.

References

Application Note & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-methoxypyridin-3-ol with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridinols

In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone for the development of novel molecular entities. Specifically, substituted 2-methoxy-3-hydroxypyridines are privileged structures found in a variety of biologically active compounds. The ability to functionalize this core through carbon-carbon bond formation is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for achieving this transformation, enabling the synthesis of complex biaryl and heteroaryl structures from organoboron reagents and organohalides.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromo-2-methoxypyridin-3-ol with a range of boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide a self-validating, step-by-step protocol for researchers, scientists, and drug development professionals.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The C-Br bond is weaker and more susceptible to oxidative addition compared to a C-Cl bond, making bromo-substituted pyridines excellent substrates for this reaction.[7]

  • Transmetalation: In this crucial step, an organic group is transferred from the boron atom of the boronic acid to the palladium center. This process is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid by forming a more nucleophilic boronate species. The base is essential for the reaction to proceed efficiently.[8]

  • Reductive Elimination: The final step involves the two organic partners coupling together and detaching from the palladium center, forming the desired C-C bond and the final product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) (Intermediate 1) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ + Base PdII_Both Ar-Pd(II)L₂(R) (Intermediate 2) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Ar-R (Product) RedElim->Pd0 Product Coupled Product (Ar-R) ArBr This compound (Ar-Br) BoronicAcid Boronic Acid (R-B(OH)₂) Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Optimizing Key Reaction Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. For a substrate like this compound, which contains a potentially coordinating pyridine nitrogen and a free hydroxyl group, certain considerations are critical.

  • Palladium Catalyst & Ligand System: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher yields and faster reaction times, especially with challenging substrates.[9][10] These ligands promote the rate-limiting oxidative addition and reductive elimination steps. For pyridyl halides, the ligand prevents catalyst inhibition that can occur from the coordination of the pyridine nitrogen to the palladium center.

  • Base Selection: The base plays a dual role: it facilitates the formation of the active boronate species and neutralizes the acid generated during the cycle. Inorganic bases are most common.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are standard, effective bases for a wide range of substrates. K₂CO₃ is a cost-effective and reliable choice for many applications.[11]

    • Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive boronic acids or aryl chlorides. It is often used in anhydrous conditions.

    • The free hydroxyl group on this compound is generally tolerated by carbonate bases, but stronger bases could lead to side reactions. It is typically not necessary to protect the -OH group.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water.

    • Dioxane/Water or Toluene/Water: These biphasic systems are highly effective.[11] The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.

    • Anhydrous Solvents (e.g., Dioxane, THF): Can be used, particularly with phosphate bases.

    • Degassing: It is critical to degas the solvent before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions

The following table outlines starting points for the optimization of the Suzuki-Miyaura coupling with this compound. The choice of conditions will depend on the specific boronic acid used.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Expected Outcome
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012-24Moderate to Good
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)90-10012-18Good to Excellent
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Dioxane1104-12Excellent, fast
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O (4:1)8512-24Good, especially for heteroaryl boronic acids

Detailed Experimental Protocol

This protocol provides a generalized, self-validating procedure for the coupling of this compound with a generic arylboronic acid. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask or Schlenk tube

  • Condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for aqueous workup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Degas Solvent D Add Solvent A->D B Weigh Reagents C Combine Reagents under Inert Gas B->C C->D E Heat & Stir (e.g., 100°C, 16h) D->E F Monitor by TLC/LC-MS E->F F->E Incomplete G Cool to RT & Quench F->G Complete H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS) J->K

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the solvent mixture (e.g., 20 mL of 4:1 Dioxane:Water). Degas the solvent by bubbling argon or nitrogen through it for 20-30 minutes or by using a freeze-pump-thaw technique.

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 204 mg), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 12-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is not strong enough.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Dehalogenation of Starting Material Presence of a hydrogen source that reacts after oxidative addition.Ensure solvents are pure. This side reaction is sometimes unavoidable but can be minimized by using more active catalyst systems to promote faster C-C coupling.[4]
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (hydrolytic decomposition).Use a higher excess of the boronic acid (1.5-2.0 equiv.). Alternatively, consider using a more stable boronate ester (e.g., pinacol ester).[9]
Complex Mixture of Products Side reactions, product degradation at high temperatures.Lower the reaction temperature and extend the reaction time. Screen different ligand/catalyst combinations for improved selectivity.

References

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of 6-Bromo-2-methoxypyridin-3-ol (CAS: 1823333-27-2), a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Ensuring the identity, purity, and structural integrity of such intermediates is critical for the reliability of downstream applications and for meeting regulatory standards. We present an integrated workflow that combines chromatographic and spectroscopic methods to provide an unambiguous analytical profile of the compound. The protocols and insights are designed to be practical and rooted in established scientific principles, offering a self-validating system for quality control and research.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in many biologically active molecules, and functionalized variants like this compound are valuable precursors.[2] The presence of bromo, methoxy, and hydroxyl groups at specific positions offers multiple reaction sites for developing more complex molecules, such as kinase inhibitors for oncology research.[1] Accurate characterization is the foundation of successful synthesis and drug discovery programs. This guide outlines a multi-technique approach to confirm the molecular structure and assess the purity of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₆BrNO₂ [3]
Molecular Weight 204.02 g/mol [3]
Monoisotopic Mass 202.95819 Da [4]
IUPAC Name This compound [4]
CAS Number 1823333-27-2 [3]
SMILES OC1=CC=C(Br)N=C1OC [3]
InChIKey OHUCFSVXYHAYSA-UHFFFAOYSA-N [4]
Predicted LogP 1.5583 [3]

| Physical Form | Solid (predicted) | |

The Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique. Instead, it integrates orthogonal methods where the output of one technique validates and complements the others. The workflow below illustrates the logical progression from initial purity assessment to definitive structural confirmation.

G Figure 1: Integrated Characterization Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC-UV (Purity Assessment) LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Identifies main peak Report Certificate of Analysis (Complete Profile) HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) LCMS->NMR Proceed if MW is correct HRMS HRMS (Elemental Composition) LCMS->HRMS Confirms mass of pure fraction FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Corroborate structure NMR->Report FTIR->Report HRMS->Report Sample Test Sample: This compound Sample->HPLC

Caption: Figure 1: Integrated Characterization Workflow

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the cornerstone for assessing the purity of non-volatile organic compounds.[5] For this compound, a reversed-phase method is ideal. The compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's polarity, due to the hydroxyl and methoxy groups, allows for good retention and sharp peak shapes under appropriate conditions. UV detection is effective due to the aromatic pyridine ring.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions: The parameters below are a robust starting point. Method optimization may be required based on the specific impurity profile.

    Table 2: Recommended HPLC Method Parameters

    Parameter Recommended Setting Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for reversed-phase separation of aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape by suppressing silanol interactions.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff.
    Gradient 10% B to 90% B over 20 min A gradient ensures elution of both polar and nonpolar impurities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Injection Vol. 10 µL Balances sensitivity with the risk of column overloading.

    | Detection | 275 nm | Wavelength where the pyridine chromophore is expected to absorb strongly. |

  • Data Analysis:

    • Retention Time (t_R): The primary peak should have a consistent retention time across injections.

    • Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks detected. For high-purity material, this should be ≥98%.

Mass Spectrometry for Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]+. This technique provides rapid confirmation of the molecular weight of the main peak observed in the HPLC analysis.[6]

A key confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., for [M+H]+, peaks at m/z 203.96 and 205.96), which is a definitive signature for a monobrominated compound.

Protocol:

  • Instrumentation: An LC system coupled to a single quadrupole or ion trap mass spectrometer with an ESI source.

  • Method: Utilize the HPLC method described in Table 2. The flow can be split post-column if necessary to accommodate the MS inlet.

  • MS Parameters:

    Table 3: Typical ESI-MS Parameters

    Parameter Setting Rationale
    Ionization Mode Positive ESI The pyridine nitrogen is basic and readily protonated.
    Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray process.
    Drying Gas Temp. 300 - 350 °C Facilitates desolvation of the analyte ions.

    | Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments/adducts. |

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]+ ion cluster at m/z ~204 and ~206.

    • Look for other common adducts, such as the sodium adduct [M+Na]+ at m/z ~226 and ~228.[4]

High-Resolution Mass Spectrometry (HRMS)

Principle: For unambiguous confirmation of the elemental formula, HRMS (e.g., using a TOF or Orbitrap analyzer) is required. HRMS measures the mass-to-charge ratio with very high accuracy (typically <5 ppm), allowing the calculated elemental composition to be distinguished from other possibilities with the same nominal mass.

Data Analysis:

  • Accurate Mass: The measured mass of the [M+H]+ ion should match the theoretical mass for C₆H₇⁷⁹BrNO₂⁺ (203.96547 Da) within 5 ppm.

  • Elemental Formula: Use the instrument software to confirm that the measured accurate mass and isotopic pattern correspond to the elemental formula C₆H₆BrNO₂.

Spectroscopic Analysis for Structural Elucidation

The combination of NMR and FTIR spectroscopy provides a complete picture of the molecule's covalent structure and the functional groups present.

G Figure 2: Spectroscopic Data Correlation struct This compound OH OCH₃ Pyridine Ring H Pyridine Ring C C-Br nmr_h ¹H NMR (Proton Environment) struct:f2->nmr_h Singlet, ~3.9 ppm struct:f3->nmr_h Two doublets, ~7-8 ppm nmr_c ¹³C NMR (Carbon Skeleton) struct:f2->nmr_c ~55 ppm struct:f4->nmr_c Multiple signals, ~110-160 ppm ftir FTIR (Functional Groups) struct:f1->ftir ~3400 cm⁻¹ (O-H stretch) struct:f5->ftir ~600-800 cm⁻¹ (C-Br stretch)

Caption: Figure 2: Spectroscopic Data Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.[7]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it will reliably dissolve the compound and allow for the observation of the hydroxyl proton.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Expected Data Interpretation:

  • ¹H NMR (in DMSO-d₆):

    • ~9.0-10.0 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl (-OH) proton.

    • ~7.5-7.8 ppm (doublet, 1H): One of the two aromatic protons on the pyridine ring.

    • ~7.0-7.3 ppm (doublet, 1H): The second aromatic proton, coupled to the first.

    • ~3.9 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.

  • ¹³C NMR (in DMSO-d₆):

    • 6 signals: The molecule has 6 unique carbon atoms.

    • ~150-160 ppm: Carbon atom attached to the methoxy group (C2).

    • ~140-150 ppm: Carbon atom attached to the hydroxyl group (C3).

    • ~110-140 ppm: Aromatic carbons, including the carbon attached to bromine (C6).

    • ~55 ppm: The methoxy carbon (-OCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] It is a fast and simple method to confirm the presence of key structural motifs.

Protocol:

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and collect the spectrum. No sample preparation is needed.

Expected Data Interpretation:

  • ~3200-3500 cm⁻¹ (Broad): O-H stretching vibration from the hydroxyl group.

  • ~2850-3000 cm⁻¹ (Sharp): C-H stretching from the methoxy group and aromatic ring.

  • ~1550-1600 cm⁻¹ (Sharp): C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1200-1300 cm⁻¹ (Strong): C-O stretching from the aryl ether (methoxy group).

  • ~1000-1100 cm⁻¹ (Strong): C-O stretching from the hydroxyl group.

  • ~600-800 cm⁻¹: C-Br stretching vibration.

Summary

The combination of HPLC, LC-MS, HRMS, NMR, and FTIR provides a comprehensive and self-validating analytical package for the characterization of this compound. This multi-technique approach ensures the unambiguous confirmation of the compound's identity, structure, and purity, which is essential for its use in research, development, and manufacturing environments.

References

Application Note: A Robust and Scalable Synthesis of 6-Bromo-2-methoxypyridin-3-ol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract 6-Bromo-2-methoxypyridin-3-ol is a valuable heterocyclic building block in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.[1][2] The pyridine core, with its specific substitution pattern, offers a versatile scaffold for constructing active pharmaceutical ingredients (APIs).[3][4] This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The presented methodology is designed for researchers, chemists, and drug development professionals, focusing on process control, safety, and high-yield production. We explain the causality behind experimental choices to ensure both scientific integrity and practical applicability in a scale-up environment.

Synthetic Strategy and Rationale

The selected synthetic route involves the regioselective electrophilic bromination of the commercially available starting material, 2-methoxy-3-hydroxypyridine. This strategy is predicated on fundamental principles of electrophilic aromatic substitution and offers a direct, efficient, and scalable pathway to the target compound.

Reaction Scheme:

Figure 1: Electrophilic bromination of 2-methoxy-3-hydroxypyridine to yield this compound.

Causality and Mechanistic Insight:

  • Regioselectivity: The pyridine ring is functionalized with two electron-donating groups: a hydroxyl (-OH) at the C3 position and a methoxy (-OMe) at the C2 position. Both are powerful ortho-, para-directing groups. The C6 position is para to the hydroxyl group and ortho to the methoxy group (relative to the nitrogen). This electronic activation strongly favors electrophilic attack at the C4 and C6 positions. Steric hindrance from the adjacent methoxy group at C2 disfavors substitution at C1, and the position para to the stronger activating group (-OH) is kinetically favored, making the C6 position the primary site of bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). For scale-up operations, NBS is a crystalline solid that is safer and easier to handle than highly corrosive and volatile liquid bromine.[5] Its use minimizes the formation of hazardous byproducts and allows for more controlled reaction kinetics.

  • Solvent Selection: Acetonitrile (MeCN) is chosen as the reaction solvent due to its ability to dissolve the starting material and NBS, its relatively high boiling point for thermal control, and its inertness under the reaction conditions.

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to manage the exothermicity of the electrophilic aromatic substitution.[6] Maintaining a low temperature during the addition of NBS is critical to prevent the formation of di-brominated and other impurities, thereby ensuring high product purity.

Overall Process Workflow

The end-to-end process for the synthesis, purification, and analysis of this compound is outlined below. This workflow is designed for logical progression and includes critical in-process control (IPC) points.

G prep 1. Reagent Preparation & Reactor Setup reaction 2. Controlled Bromination (0-5 °C) prep->reaction ipc1 IPC 1: Reaction Completion (TLC / HPLC) reaction->ipc1 Monitor quench 3. Reaction Quenching (Aqueous Na₂S₂O₃) ipc1->quench If Complete workup 4. Extractive Work-up (EtOAc / Brine) quench->workup purify 5. Purification (Recrystallization) workup->purify dry 6. Product Drying (Vacuum Oven) purify->dry ipc2 IPC 2: Quality Control (HPLC, NMR, MS) dry->ipc2 Analyze product Final Product: This compound ipc2->product Release

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol is optimized for producing approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Equipment: 2 L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple, addition funnel, ice-water bath, rotary evaporator, vacuum oven.

  • Reagents:

    • 2-methoxy-3-hydroxypyridine (Starting Material)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (MeCN), anhydrous

    • Sodium thiosulfate (Na₂S₂O₃)

    • Ethyl acetate (EtOAc)

    • Saturated sodium chloride solution (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Heptane

3.2. Reagent Quantities

Compound Name Molecular Weight ( g/mol ) Quantity Moles Equivalents
2-methoxy-3-hydroxypyridine 125.12 75.0 g 0.599 1.0
N-Bromosuccinimide (NBS) 177.98 112.0 g 0.629 1.05
Acetonitrile (MeCN) 41.05 750 mL - -
Ethyl Acetate (EtOAc) 88.11 1.5 L - -

| Heptane | 100.21 | 500 mL | - | - |

3.3. Step-by-Step Procedure

  • Reactor Setup: Equip the 2 L flask with the mechanical stirrer, thermocouple, and an N₂ inlet. Charge the flask with 2-methoxy-3-hydroxypyridine (75.0 g) and acetonitrile (750 mL).

  • Initial Cooling: Begin stirring and cool the resulting solution to 0-5 °C using an ice-water bath.

  • NBS Addition: Once the target temperature is stable, add N-Bromosuccinimide (112.0 g) portion-wise over 60-90 minutes.

    • Causality: A slow, portion-wise addition is crucial to maintain thermal control of the exothermic reaction and prevent localized high concentrations of NBS, which could lead to over-bromination.

  • Reaction Monitoring (IPC 1): Stir the reaction mixture at 0-5 °C. Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate (~500 mL) while maintaining the temperature below 15 °C. This step quenches any unreacted NBS and bromine traces.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extractive Work-up: To the remaining aqueous residue, add ethyl acetate (750 mL). Transfer the mixture to a separatory funnel.

    • Wash the organic layer with water (2 x 500 mL).

    • Wash the organic layer with brine (1 x 500 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.

    • Causality: This solvent/anti-solvent recrystallization method is highly effective for purifying crystalline organic solids at scale, efficiently removing soluble impurities.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40 °C to a constant weight. The expected yield is 95-120 g (78-98%) of an off-white crystalline solid.

  • Quality Control (IPC 2): Analyze the final product for identity and purity using HPLC, ¹H NMR, and MS. The target purity for pharmaceutical intermediates is typically ≥98%.[1]

Safety and Hazard Management

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side-shields, and chemical-resistant gloves, must be worn at all times.[7]

  • Chemical Hazards:

    • This compound: While specific data is limited, related brominated pyridines are classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[8][9] Handle with care and avoid generating dust.

    • N-Bromosuccinimide (NBS): An oxidizing agent and lachrymator. Causes skin and eye irritation. Avoid inhalation of dust.

    • Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if swallowed or in contact with skin.

  • Engineering Controls: All operations must be performed within a chemical fume hood to ensure adequate ventilation and minimize exposure to vapors and dust.[8] An accessible safety shower and eye wash station are mandatory.

  • Waste Disposal: Dispose of all chemical waste, including solvents and aqueous layers, in appropriately labeled containers according to institutional and local environmental regulations.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Degradation of NBS.Allow the reaction to stir for a longer duration. Check the quality/age of the NBS reagent. A slight excess of NBS (up to 1.1 eq) may be required.
Low Yield Product loss during work-up or recrystallization. Inefficient quenching leading to product degradation.Ensure complete extraction from the aqueous phase. Optimize the solvent ratio for recrystallization to avoid premature precipitation.
Formation of Impurities Reaction temperature too high. Rapid addition of NBS.Ensure strict temperature control (0-5 °C) during NBS addition. Slow down the rate of addition.
Product Fails Purity Spec Inefficient purification. Co-precipitation of impurities.Repeat the recrystallization step. Consider a silica gel plug filtration of the crude material before recrystallization if impurities are polar.

Conclusion

This application note details a scientifically grounded and scalable protocol for the synthesis of this compound. By focusing on the rationale behind key process decisions, such as reagent selection and temperature control, this guide provides the necessary framework for producing this critical pharmaceutical intermediate with high yield and purity. The inclusion of detailed safety, troubleshooting, and workflow management sections ensures that the protocol is not only robust but also readily transferable to a process chemistry or drug development environment.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 6-Bromo-2-methoxypyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to the synthesis of substituted pyridines. 6-Bromo-2-methoxypyridin-3-ol is a valuable heterocyclic building block whose synthetic efficiency is often hampered by challenges in regioselectivity and byproduct formation. This document provides in-depth troubleshooting strategies and optimized protocols to enhance yield, purity, and overall success in its preparation.

Section 1: Proposed Synthetic Pathway & Core Mechanism

The most direct and logical approach to synthesizing this compound is through the electrophilic aromatic substitution of the precursor, 2-methoxypyridin-3-ol. The core of this synthesis lies in controlling the regioselectivity of the bromination.

Mechanism Deep Dive: The pyridine ring is inherently electron-deficient. However, the presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups at the 3- and 2-positions, respectively, significantly alters its reactivity. Both are strong activating, ortho, para-directing groups.

  • -OH Group (at C3): Strongly directs electrophiles to its ortho positions (C2 and C4) and its para position (C6).

  • -OCH₃ Group (at C2): Strongly directs electrophiles to its ortho position (C3, already substituted) and its para position (C5).

The C6 position is the only site that is para to the powerful hydroxyl directing group. This makes it the most electronically favorable position for electrophilic attack, providing a strong thermodynamic driving force for the desired isomer. However, kinetic factors and reaction conditions can still lead to the formation of other isomers, necessitating precise control.

G cluster_main Proposed Synthesis of this compound cluster_byproducts Potential Byproducts SM 2-Methoxypyridin-3-ol (Starting Material) TS Sigma Complex (Transition State) SM->TS Electrophilic Attack (Br+) Product This compound (Target Product) TS->Product Deprotonation & Aromatization iso_4 4-Bromo Isomer TS->iso_4 Kinetic Pathway di_bromo 4,6-Dibromo Isomer Product->di_bromo Over-bromination Reagent N-Bromosuccinimide (NBS) DMF, 0°C to RT Reagent->TS

Caption: Proposed reaction pathway for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm only recovering the starting material. What's going wrong?

A1: This issue typically points to problems with reagent activity or suboptimal reaction conditions.

  • Possible Cause 1: Ineffective Brominating Agent. N-Bromosuccinimide (NBS) is the preferred reagent for this type of selective bromination. If using an old bottle of NBS, its activity may be compromised. It is recommended to recrystallize NBS from water before use if its purity is in doubt.

  • Possible Cause 2: Insufficient Activation. The reaction is often performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF). A protocol for a similar bromination confirms that dissolving the amine precursor in DMF before the slow addition of NBS is effective.[1] Cooling the initial mixture to -30°C to 0°C before adding the NBS solution can help control the initial exotherm and improve selectivity.[1]

  • Possible Cause 3: Reaction Time/Temperature. While the initial addition should be at a low temperature, the reaction may require warming to room temperature to proceed to completion. Insufficient reaction time will result in unreacted starting material. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical duration after addition is complete is between 30 minutes and 4 hours.[1][2]

Q2: I'm getting a mixture of products, including a significant amount of an unwanted isomer. How can I improve regioselectivity for the 6-bromo product?

A2: The formation of isomers, primarily the 4-bromo byproduct, is a classic selectivity challenge in electrophilic pyridine chemistry.

  • Expert Insight: While the C6 position is thermodynamically favored, the C4 position is also activated (ortho to the -OH group). Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the kinetic 4-bromo product.

  • Solution 1: Strict Temperature Control. The most critical parameter for enhancing regioselectivity is temperature. Perform the portion-wise addition of NBS at a low temperature (e.g., 0°C) to minimize the formation of kinetic byproducts.[3]

  • Solution 2: Solvent Choice. The choice of solvent can influence the reactivity of the brominating species. Highly polar solvents like DMF can stabilize the transition state leading to the desired product.

  • Solution 3: Consider a Protecting Group. For exceptionally difficult cases, one could protect the highly activating hydroxyl group as an acetate ester. This moderates its activating effect, potentially improving selectivity towards the 6-position, though it adds extra steps to the synthesis (protection and deprotection).[3]

Q3: My mass spectrum analysis shows a significant peak corresponding to a di-brominated product. How do I prevent this?

A3: The formation of di-bromo species is a clear indication of over-bromination. The mono-brominated product is still an activated ring and can undergo a second bromination if conditions are not carefully controlled.

  • Solution 1: Precise Stoichiometry. Do not use more than one equivalent of the brominating agent (NBS). Carefully weigh your starting material and NBS to ensure a molar ratio as close to 1.0:1.0 as possible.[3]

  • Solution 2: Slow, Controlled Addition. Add the NBS solution dropwise or in small portions over an extended period (e.g., 30 minutes).[2] This prevents localized high concentrations of the brominating agent, which dramatically increases the likelihood of over-bromination.

  • Solution 3: Dilution. Running the reaction at a lower concentration can also disfavor the second bromination event, as it is a bimolecular reaction.

Q4: Purification is proving difficult. My desired product and impurities are co-eluting during column chromatography.

A4: The polarity of constitutional isomers like 6-bromo and 4-bromo-2-methoxypyridin-3-ol can be very similar, making chromatographic separation challenging.

  • Solution 1: Optimize Column Chromatography. Use a high-efficiency silica gel and a shallow solvent gradient. A mixture of hexane and ethyl acetate is a common choice.[1] Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Solution 2: Recrystallization. This can be a highly effective technique for separating isomers if a suitable solvent system is found. Experiment with solvent/anti-solvent pairs. For instance, dissolve the crude mixture in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate), and then slowly add a miscible anti-solvent in which it is less soluble (like water or hexane) until turbidity is observed, then allow to cool slowly.[3]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of this compound by incorporating the troubleshooting solutions discussed above.

Data and Reagents Summary
ReagentMolar Mass ( g/mol )EquivalentsAmount
2-Methoxypyridin-3-ol125.121.0(e.g., 5.00 g, 39.96 mmol)
N-Bromosuccinimide (NBS)177.981.0(e.g., 7.11 g, 39.96 mmol)
N,N-Dimethylformamide (DMF)73.09-~100 mL
Saturated Na₂SO₃ (aq)--As needed
Ethyl Acetate--For extraction
Brine--For washing
Anhydrous Na₂SO₄--For drying
Step-by-Step Methodology
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-methoxypyridin-3-ol (1.0 eq.).

  • Dissolution: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq.) in anhydrous DMF (approx. 5 mL per gram of NBS).

  • Controlled Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled solution of the starting material over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Pour the reaction mixture into ice water (approx. 5 times the volume of DMF used). Quench any remaining bromine species by adding saturated aqueous sodium sulfite solution until a clear solution is obtained.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (starting from 9:1) to afford pure this compound.

Section 4: Frequently Asked Questions (FAQs)

  • What is the best starting material for this synthesis? 2-Methoxypyridin-3-ol is the most logical precursor. If unavailable, it could potentially be synthesized from commercially available 3-hydroxypyridine through a two-step process of O-methylation followed by purification, though this adds complexity.

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most common and cost-effective method. Use a UV lamp to visualize the spots. The product should have a different Rf value than the starting material. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of product and byproducts over time.

  • Are there any specific safety precautions for this reaction? Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care in a well-ventilated fume hood. DMF is a solvent that can be absorbed through the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory. The reaction should be conducted under an inert atmosphere to prevent moisture from interfering.

  • Can this protocol be scaled up for industrial production? Yes, but with careful consideration. Temperature control is even more critical on a larger scale due to the exothermic nature of bromination. A jacketed reactor with efficient cooling would be necessary. The work-up and extraction would also need to be adapted for large volumes. A pilot run at an intermediate scale is strongly recommended to identify any potential scale-up issues.

Section 5: Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Initial Synthesis Attempt check_yield Analyze Crude Product (TLC, LC-MS, NMR) start->check_yield low_yield Problem: Low Yield or No Reaction check_yield->low_yield Low Conversion isomers Problem: Isomeric Byproducts check_yield->isomers Multiple Spots/Peaks over_brom Problem: Di-bromination check_yield->over_brom Higher Mass Impurity purify Proceed to Purification check_yield->purify Clean Conversion sol_low_yield_1 Solution: Recrystallize NBS, Check Temp/Time low_yield->sol_low_yield_1 sol_isomers_1 Solution: Lower reaction temp (0°C), Slow addition isomers->sol_isomers_1 sol_over_brom_1 Solution: Use exact 1.0 eq. NBS, Add dropwise over_brom->sol_over_brom_1 sol_low_yield_1->start Re-run Experiment sol_isomers_1->start Re-run Experiment sol_over_brom_1->start Re-run Experiment success High Yield, Pure Product purify->success

References

Technical Support Center: Purification of Crude 6-Bromo-2-methoxypyridin-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 6-Bromo-2-methoxypyridin-3-ol using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My this compound is showing significant tailing on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

Peak tailing with pyridine-containing compounds like this compound is a frequent challenge in silica gel chromatography. The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to a portion of the compound being retained more strongly, resulting in a "tailing" effect as it slowly elutes.

Solutions:

  • Addition of a Basic Modifier: To mitigate this interaction, a small amount of a volatile base, such as triethylamine (TEA) or pyridine, can be added to the mobile phase. A typical starting concentration is 0.1-1% (v/v). The basic modifier competes with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.

  • Use of Deactivated Silica: Standard silica gel is acidic. You can use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a base.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina. However, be aware that the selectivity of alumina can differ from silica, so you will need to re-optimize your mobile phase using TLC.[1][2]

Question 2: I'm having difficulty finding a suitable solvent system. My compound either stays at the baseline or shoots up to the solvent front on the TLC plate.

Answer:

This compound is a moderately polar compound due to the presence of the hydroxyl and methoxy groups, as well as the nitrogen in the pyridine ring. Finding the right mobile phase polarity is crucial for achieving an optimal retention factor (Rf) for good separation, which is typically in the range of 0.2-0.4.

Systematic Approach to Solvent System Selection:

  • Start with a Standard Biphasic System: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Gradient TLC: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3, 1:1 Hexanes:Ethyl Acetate). This will give you a quick overview of how the Rf of your compound changes with polarity.

  • Introducing a More Polar Solvent: If your compound remains at the baseline even with 100% ethyl acetate, you will need to introduce a more polar solvent. A common strategy is to add a small amount of methanol to your ethyl acetate. For example, you could try a 95:5 mixture of ethyl acetate:methanol.

  • Consider Dichloromethane (DCM): Dichloromethane is another excellent solvent that can be used in combination with hexanes, ethyl acetate, or methanol to fine-tune the polarity of the mobile phase.

Solvent System (v/v) Expected Rf Range for this compound Notes
Hexanes:Ethyl Acetate (7:3)0.1 - 0.2May be too non-polar, resulting in low Rf.
Hexanes:Ethyl Acetate (1:1)0.2 - 0.4A good starting point for optimization.
Ethyl Acetate0.4 - 0.6May be too polar, leading to a high Rf.
Ethyl Acetate:Methanol (95:5)0.2 - 0.4Use if the compound is not moving with ethyl acetate alone.
Question 3: My yield of purified this compound is very low, and I suspect it's degrading on the column. How can I confirm this and prevent it?

Answer:

Compound degradation on silica gel can be a significant issue, especially for sensitive molecules. The acidic nature of silica can catalyze decomposition reactions.

Confirmation and Prevention Strategies:

  • TLC Stability Test: To quickly check for stability, spot your crude material on a TLC plate and let it sit for an hour or two before developing it. If you observe new spots or streaking that were not present in the initial spotting, your compound is likely degrading on the silica.

  • Use of Deactivated Silica or Alumina: As mentioned previously, switching to a less acidic stationary phase like deactivated silica or neutral alumina can prevent degradation.[1][2]

  • Work-up Procedure: Ensure that your crude material is free of any strong acids or bases from the preceding reaction steps before loading it onto the column. A simple aqueous work-up and drying of the organic layer are often sufficient.

  • Speed of Purification: Try to run the column as quickly as possible without sacrificing separation. Flash chromatography, where pressure is applied to increase the flow rate, is generally preferred over gravity chromatography for this reason.

Question 4: I'm observing co-elution of my product with an impurity that has a very similar Rf. How can I improve the separation?

Answer:

Separating compounds with similar polarities is a common chromatographic challenge. Here are several strategies to improve resolution:

  • Fine-tune the Mobile Phase: Even small changes in the solvent ratio can significantly impact separation. Try very gradual changes in the polarity of your mobile phase.

  • Try a Different Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, if you are using a hexanes/ethyl acetate system, try a dichloromethane/methanol system. The different intermolecular interactions between your compounds and the new solvents can lead to better separation.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the column run (gradient elution). This can help to first elute the less polar impurity and then increase the polarity to elute your target compound, effectively sharpening the peaks and improving separation.

  • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will also increase the purification time.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the column chromatography of this compound.

What are the key physical and chemical properties of this compound that I should be aware of for purification?
  • Molecular Formula: C₆H₆BrNO₂[3]

  • Molecular Weight: 204.02 g/mol [3]

  • Appearance: Typically a solid at room temperature.

  • Polarity: A moderately polar compound. The hydroxyl group can act as a hydrogen bond donor, and the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

  • Stability: Can be sensitive to acidic conditions, as discussed in the troubleshooting section. It is recommended to store the compound at 4°C under a nitrogen atmosphere.[3]

What are the common impurities I might encounter in crude this compound?

The impurities present will depend on the synthetic route used. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Isomeric Byproducts: Depending on the regioselectivity of the bromination and hydroxylation steps, other isomers may be formed.

  • Over-brominated or Under-brominated Species: If bromination is a key step, you might have species with more than one bromine atom or no bromine atom.

  • Degradation Products: As mentioned, the compound may degrade under certain conditions.

What is the best way to load my crude sample onto the column?

There are two primary methods for loading your sample:

  • Wet Loading: Dissolve the crude material in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column. This is the most common method.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can dissolve it in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel to this solution, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. Dry loading often leads to better band sharpness and improved separation.[4]

How should I pack my column to ensure good separation?

Proper column packing is critical for achieving good separation and avoiding issues like band broadening and cracking of the stationary phase.

  • Slurry Packing: This is the most common and reliable method. Prepare a slurry of the silica gel in your initial, least polar mobile phase. Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Use pressure to pack the column tightly and remove any air bubbles.

  • Dry Packing: While less common for silica gel, it involves adding the dry stationary phase to the column and then slowly running the mobile phase through it. This method is more prone to trapping air bubbles and creating channels in the packing.

III. Experimental Workflow and Diagrams

Step-by-Step General Protocol for Column Chromatography Purification
  • TLC Analysis: Determine the optimal mobile phase for separation. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and pack it evenly, using air pressure if necessary.

    • Add another layer of sand on top of the packed silica gel. .

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully apply the sample to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_output Output TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Isolate 7. Combine Pure Fractions & Evaporate Solvent Analyze->Isolate Product Pure this compound Isolate->Product

Caption: Workflow for the purification of this compound.

IV. References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--

  • ChemScene. This compound. Available from: --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. Available from: --INVALID-LINK--

References

Technical Support Center: Synthesis of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to identify and mitigate common impurities, ensuring the successful outcome of your experiments.

I. Overview of the Primary Synthetic Route

The most common and direct method for synthesizing this compound is through the electrophilic bromination of the starting material, 2-methoxypyridin-3-ol. This reaction leverages the activating effects of the hydroxyl (-OH) and methoxy (-OCH3) groups on the pyridine ring to direct the bromine atom to the desired position. However, the interplay of these directing groups and the reaction conditions can lead to the formation of several impurities.

2-methoxypyridin-3-ol 2-methoxypyridin-3-ol This compound This compound 2-methoxypyridin-3-ol->this compound Brominating Agent (e.g., NBS, Br2) Desired Product Desired Product This compound->Desired Product

Caption: Primary synthetic route to this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.

Q1: My reaction seems incomplete, and I'm observing a significant amount of starting material in my crude product. What could be the cause?

A1: Unreacted 2-methoxypyridin-3-ol

The presence of unreacted starting material is a common issue and can often be attributed to several factors:

  • Insufficient Brominating Agent: Ensure that the molar ratio of the brominating agent to the starting material is appropriate. A 1:1 molar ratio is a good starting point, but slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent may be necessary to drive the reaction to completion.

  • Low Reaction Temperature or Insufficient Reaction Time: Electrophilic bromination of pyridines can be sluggish. If the reaction temperature is too low or the reaction time is too short, the conversion to the desired product will be low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Deactivation of the Brominating Agent: Some brominating agents, like N-Bromosuccinimide (NBS), can decompose over time, especially in the presence of moisture or light.[1][2] Use fresh, high-purity NBS for best results.

Troubleshooting Workflow:

cluster_start Problem: Unreacted Starting Material cluster_investigation Investigation cluster_solution Solution Start Observe unreacted starting material by TLC/HPLC Check_Reagents Check molar ratio and purity of brominating agent Start->Check_Reagents Check_Conditions Review reaction temperature and time Start->Check_Conditions Adjust_Stoichiometry Increase molar ratio of brominating agent (e.g., 1.1 eq.) Check_Reagents->Adjust_Stoichiometry Optimize_Conditions Increase reaction temperature or prolong reaction time Check_Conditions->Optimize_Conditions Monitor_Reaction Monitor reaction progress closely by TLC/HPLC Adjust_Stoichiometry->Monitor_Reaction Optimize_Conditions->Monitor_Reaction

Caption: Troubleshooting workflow for incomplete reactions.

Q2: I've isolated my product, but NMR analysis suggests the presence of an isomer. What is the likely structure of this impurity?

A2: Isomeric By-product: 4-Bromo-2-methoxypyridin-3-ol

The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing groups in electrophilic aromatic substitution.[3][4][5] While the desired product is formed by bromination at the 6-position (ortho to the hydroxyl group and para to the methoxy group), bromination can also occur at the 4-position (para to the hydroxyl group and ortho to the methoxy group). The formation of this isomer is a common side reaction.

Mechanism of Isomer Formation:

2-methoxypyridin-3-ol 2-methoxypyridin-3-ol Intermediate_1 Resonance-stabilized carbocation 2-methoxypyridin-3-ol->Intermediate_1 Br+ Intermediate_2 Resonance-stabilized carbocation 2-methoxypyridin-3-ol->Intermediate_2 Br+ This compound This compound Intermediate_1->this compound -H+ 4-Bromo-2-methoxypyridin-3-ol 4-Bromo-2-methoxypyridin-3-ol Intermediate_2->4-Bromo-2-methoxypyridin-3-ol -H+

Caption: Competing pathways leading to isomeric products.

Identification and Differentiation:

  • ¹H NMR Spectroscopy: The aromatic protons of the desired 6-bromo isomer and the 4-bromo isomer will exhibit different chemical shifts and coupling patterns. Careful analysis of the aromatic region of the ¹H NMR spectrum can help distinguish and quantify the two isomers.[6][7]

  • HPLC: A well-developed HPLC method can effectively separate the two isomers, allowing for their quantification.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the regioselectivity of the bromination. For example, using dimethylformamide (DMF) as a solvent with NBS has been reported to favor para-substitution in some aromatic systems.[1] Experimenting with different solvents may help improve the selectivity for the desired 6-bromo isomer.

  • Purification: If the formation of the 4-bromo isomer cannot be completely suppressed, purification by column chromatography or recrystallization is necessary.

Q3: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I avoid this?

A3: Over-bromination Product: 4,6-Dibromo-2-methoxypyridin-3-ol

The presence of two activating groups (-OH and -OCH3) on the pyridine ring makes the product, this compound, also susceptible to further electrophilic bromination, leading to the formation of a di-brominated by-product, most likely 4,6-Dibromo-2-methoxypyridin-3-ol.

Factors Contributing to Over-bromination:

  • Excess Brominating Agent: Using a significant excess of the brominating agent is the primary cause of over-bromination.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination reaction.

Prevention of Over-bromination:

StrategyDescription
Stoichiometric Control Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents.
Slow Addition Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of the di-bromo by-product.
Q4: I suspect some of my product has demethylated during the reaction. How can I confirm this and prevent it?

A4: Degradation Product: 6-Bromo-pyridine-2,3-diol

Under certain conditions, particularly with strong Lewis acids or prolonged exposure to acidic conditions, the methoxy group can be cleaved, resulting in the formation of a dihydroxy-pyridine derivative.[8]

Conditions Favoring Demethylation:

  • Use of Strong Lewis Acids: Some bromination protocols for less reactive substrates employ Lewis acids, which can promote demethylation.

  • Harsh Acidic Conditions: Using strongly acidic brominating agents or acidic work-up conditions can lead to the cleavage of the methyl ether. For instance, using HBr for demethylation is a known procedure.[8]

Identification and Prevention:

  • Identification: The demethylated product will have a different mass in mass spectrometry and will show a distinct NMR spectrum, notably the absence of the methoxy signal (~3.8-4.0 ppm in ¹H NMR) and the appearance of an additional exchangeable proton.

  • Prevention:

    • Avoid the use of strong Lewis acids if possible.

    • Use milder brominating agents like N-Bromosuccinimide (NBS).[9]

    • Ensure that the work-up procedure is not overly acidic.

III. Analytical and Purification Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

A robust HPLC method is essential for monitoring the reaction progress and determining the purity of the final product.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should provide good separation of the starting material, the desired product, and the common impurities.

Protocol 2: Purification by Column Chromatography

Column chromatography is an effective method for separating the desired product from impurities.

  • Stationary Phase: Silica gel is commonly used.[10] For pyridine-containing compounds, which can interact strongly with the acidic silanol groups on silica gel leading to peak tailing, it is often beneficial to use silica gel that has been treated with triethylamine or to add a small amount of triethylamine (0.1-1%) to the eluent.[11]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically employed.[10] The optimal solvent system should be determined by TLC analysis beforehand.

Protocol 3: Purification by Recrystallization

For solid products, recrystallization can be a highly effective final purification step to achieve high purity.

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, isopropanol, ethanol, or mixtures of solvents like ethyl acetate/hexanes.[12]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

IV. Summary of Common Impurities

ImpurityStructureOriginIdentificationMitigation/Removal
2-methoxypyridin-3-ol Starting MaterialIncomplete reactionHPLC, NMROptimize reaction conditions, column chromatography
4-Bromo-2-methoxypyridin-3-ol Isomeric By-productLack of complete regioselectivityHPLC, NMR[6]Optimize solvent, column chromatography, recrystallization
4,6-Dibromo-2-methoxypyridin-3-ol Over-bromination ProductExcess brominating agentMass Spectrometry, NMRStoichiometric control of brominating agent, column chromatography
6-Bromo-pyridine-2,3-diol Degradation ProductDemethylation under acidic conditionsMass Spectrometry, NMRUse mild brominating agents, avoid harsh acidic conditions

V. References

  • BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Products from 4-Bromo-5-(trifluoromethyl)pyridin-2-amine Reactions.

  • PubMed. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. --INVALID-LINK--

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

  • BenchChem. (n.d.). 6-Bromo-4-methoxypyridin-3-ol | CAS 1211536-66-1.

  • ChemScene. (n.d.). 1823333-27-2 | this compound.

  • Signal-Based Compound Identification. (n.d.). 81Br NMR.

  • Chem-Station Int. Ed. (2024). O-Demethylation.

  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization.

  • Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. (n.d.).

  • Wikipedia. (n.d.). N-Bromosuccinimide. --INVALID-LINK--

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

  • PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-ylboronic acid. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Electrophilic Substitution of 2-(2-Methoxyethyl)phenol.

  • ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide.

  • ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

  • Sigma-Aldrich. (n.d.). 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2.

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

  • BLD Pharm. (n.d.). 89466-18-2|6-Bromo-2-methoxypyridin-3-amine.

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. --INVALID-LINK--

  • Google Patents. (n.d.). Bromine purification process by addition of steam to the vapor phase.

  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.).

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups.

  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide. --INVALID-LINK--

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC].

  • Sigma-Aldrich. (n.d.). (3-Bromo-6-methoxypyridin-2-yl)methanol.

  • figshare. (2025). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids.

  • ResearchGate. (2025). Selective O-demethylation during bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone | Request PDF.

  • ElectronicsAndBooks. (n.d.). Selective Preparation. 37. Bromination of 2,2'-Dihydroxy-3,3',5,5'- tetra- tert -.

References

Technical Support Center: Optimizing Suzuki Coupling of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent characteristics of this substrate—namely the presence of a pyridine nitrogen, an electron-deficient aromatic system, and a free hydroxyl group—present unique challenges that require careful consideration of reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic rationale for optimizing your reaction conditions, ensuring higher yields, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: I am observing very low or no conversion of my starting material. What are the primary causes and how can I fix this?

Low conversion is the most common hurdle and typically points to issues within the catalytic cycle, often stemming from the specific nature of the heteroaryl halide substrate.

  • Potential Cause 1: Catalyst Inhibition and Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2] This is a well-documented issue with nitrogen-containing heterocycles.[3]

    Solution: Employ Bulky, Electron-Rich Ligands. To mitigate catalyst inhibition, use phosphine ligands that are both sterically hindered and electron-donating.[4][5]

    • Expertise: Bulky ligands, such as XPhos, SPhos, or RuPhos , create a "pocket" around the palladium atom that sterically discourages coordination from the pyridine nitrogen.[1]

    • Mechanism: Their electron-donating nature increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and stabilizes the active Pd(0) species.[4][5][6]

    • Recommendation: Switch from standard ligands like PPh₃ to a dialkylbiaryl phosphine ligand. Using pre-formed palladium(II) precatalysts that incorporate these ligands (e.g., XPhos-Pd-G3) can also ensure the efficient generation of the active Pd(0) catalyst.[7]

  • Potential Cause 2: Inefficient Oxidative Addition While the C-Br bond on the electron-deficient pyridine ring should theoretically be reactive, other electronic factors can still render the oxidative addition step sluggish.[8][9]

    Solution: Optimize Catalyst System and Temperature.

    • Catalyst Choice: As mentioned, highly active Buchwald-type ligands are designed to accelerate oxidative addition.[10] N-heterocyclic carbenes (NHCs) are another class of strongly electron-donating ligands that can be effective.[6]

    • Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier for this step. A good starting temperature for screening is 60 °C, but don't hesitate to go higher.

  • Potential Cause 3: Impure or Decomposed Reagents Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation, where the C-B bond is cleaved.[2][11]

    Solution: Verify Reagent Quality and Use Stable Alternatives.

    • Fresh Reagents: Always use fresh, high-quality boronic acid, palladium catalyst, and base.

    • Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[2][12] These are significantly less prone to protodeboronation and release the boronic acid slowly under the reaction conditions.[12]

    • Stoichiometry: Using a slight excess of the boronic acid derivative (1.2–1.5 equivalents) can help drive the reaction to completion, compensating for any minor decomposition.[2]

Q2: My reaction is producing significant side products, leading to a complex mixture and low yield of the desired product. How can I improve selectivity?

Side product formation is often a result of competing reaction pathways that can be suppressed by fine-tuning the reaction conditions.

  • Side Product 1: Protodeboronation (Ar-B(OH)₂ → Ar-H) This is the hydrolysis of the boronic acid, which removes the nucleophilic partner from the reaction. It is often exacerbated by high temperatures and the presence of water.

    Solution: Modify Base and Solvent System.

    • Base Selection: While an aqueous base is required to activate the boronic acid for transmetalation, excessively harsh conditions can accelerate decomposition.[13][14] Using a milder base like K₂CO₃ or KF instead of strong hydroxides can help.[15] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) have also been developed to circumvent this issue entirely.[7][16]

    • Solvent Choice: Minimize the amount of water in the reaction or switch to a less polar aprotic solvent system if possible.

  • Side Product 2: Homocoupling of Boronic Acid (Ar-B(OH)₂ → Ar-Ar) This side reaction is typically caused by the presence of oxygen, which can participate in a separate palladium-catalyzed cycle.

    Solution: Ensure Rigorous Degassing. This is one of the most critical yet overlooked steps.[2][7]

    • Procedure: Thoroughly degas all solvents (including water) and the reaction mixture before heating. The most effective method is three cycles of "freeze-pump-thaw." Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes is also effective.[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Side Product 3: Dehalogenation (Ar-Br → Ar-H) The starting material is reduced, removing the bromide. This can occur if a hydride species is generated in the catalytic cycle.[8]

    Solution: Screen Bases and Solvents.

    • Root Cause: This side reaction is often promoted by certain amine bases or alcoholic solvents which can act as hydride donors.[8]

    • Recommendation: Stick to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ and aprotic solvents like 1,4-dioxane, THF, or toluene.[6]

Frequently Asked Questions (FAQs)

What is the best "go-to" set of starting conditions for this specific substrate? A robust starting point would be to use a modern, high-performance catalyst system. A combination of a Pd(II) precatalyst with a bulky, electron-rich biarylphosphine ligand is recommended. See the summary table and protocols below for a specific example.

How does the free hydroxyl group in this compound affect the reaction? The -OH group is weakly acidic. While it is generally tolerated in Suzuki couplings, a very strong base (like NaOH or KOH) could potentially deprotonate it, which may alter solubility or chelate to the palladium. Using moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ is usually sufficient to promote the reaction without causing complications from the hydroxyl group.[15]

How can I effectively monitor the reaction's progress?

  • TLC: Thin-layer chromatography is a simple and rapid method. Spot the reaction mixture against your starting material to observe its consumption.[17]

  • LC-MS: For more precise tracking, an aliquot of the reaction mixture can be quenched, diluted, and injected into an LC-MS to monitor the appearance of the product mass and disappearance of starting materials.[18]

  • NMR: If the signals are clean, ¹H NMR or ¹⁹F NMR (if a fluorine tag is present) can provide quantitative data on the conversion over time.[19]

What are the key steps for a successful reaction setup?

  • Drying Glassware: Ensure all glassware is oven- or flame-dried to remove moisture.

  • Reagent Addition: Add all solids (aryl bromide, boronic acid, base, catalyst) to the flask first.[18]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.[2][18]

  • Solvent Addition: Add the degassed solvents via syringe.

  • Heating & Stirring: Heat to the target temperature with vigorous stirring. For biphasic mixtures, rapid stirring is crucial to maximize the interfacial area where the reaction occurs.[7]

Key Parameter Summary & Starting Points

The following table provides recommended starting conditions for screening the Suzuki coupling of this compound.

ParameterRecommended Starting ConditionsRationale & Comments
Aryl Halide This compound (1.0 equiv)The limiting reagent.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)Using a slight excess drives the reaction. Esters are more stable.[2][12]
Catalyst/Ligand XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1 mol%) + XPhos (2-4 mol%)A highly active, pre-formed catalyst system is ideal for challenging substrates.[1][7]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Strong, non-nucleophilic bases that are effective for heteroaryl couplings.[15][20]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 ratio) or Toluene / H₂OA common biphasic system. The solvent must be thoroughly degassed.[6][21]
Temperature 80-110 °CHigher temperatures are often required for heteroaryl bromides.[21]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[18]

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes. Add the solvent to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[22][23]

Visualizing the Process

To better understand the fundamental chemistry and the troubleshooting logic, the following diagrams illustrate the catalytic cycle and a decision-making workflow.

Suzuki_Catalytic_Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-Br) pd0->oa pd2 Ar-Pd(II)-Br(L₂) oa->pd2 trans Transmetalation (R-B(OH)₂ + Base) pd2->trans pd2_r Ar-Pd(II)-R(L₂) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_temp Reaction Parameters start Problem: Low or No Conversion cat_check Is the ligand appropriate for a heteroaryl substrate? start->cat_check reagent_check Are reagents fresh? Is system fully degassed? start->reagent_check temp_check Is the temperature high enough? start->temp_check cat_sol Solution: Use bulky, e⁻-rich ligand (e.g., XPhos, SPhos) cat_check->cat_sol No reagent_sol Solution: Use fresh boronic ester. Degas solvents rigorously. reagent_check->reagent_sol No temp_sol Solution: Increase temperature to 100-110 °C temp_check->temp_sol No

References

preventing decomposition of 6-Bromo-2-methoxypyridin-3-OL during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-Bromo-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity and prevent its decomposition during chemical transformations. Our goal is to ensure the integrity of your experiments and the success of your research through scientifically grounded, experience-driven insights.

I. Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A slight discoloration to a light tan or yellow is common over time and does not necessarily indicate significant decomposition.[1] However, a pronounced brown or black color suggests oxidative degradation. The pyridinol moiety is susceptible to air oxidation, which can lead to the formation of highly colored quinone-like species. For sensitive reactions, it is advisable to purify the material by recrystallization or column chromatography before use. To prevent this, always store the compound under an inert atmosphere (nitrogen or argon) at the recommended temperature of 4°C.[2]

Q2: What are the primary decomposition pathways for this compound?

The molecule has three primary points of reactivity that can lead to decomposition under various reaction conditions:

  • Oxidation of the 3-hydroxyl group: This is a common pathway, especially in the presence of air, oxidizing agents, or metal contaminants, leading to colored impurities.

  • Reactions at the 6-bromo position: The bromine atom can be displaced by nucleophiles or undergo reductive dehalogenation, particularly in the presence of catalysts like palladium.[2]

  • Instability under harsh pH conditions: Strong acidic or basic conditions can promote various side reactions, including potential cleavage of the 2-methoxy group under strong acid and heat.

Q3: Is it necessary to protect the hydroxyl group of this compound before proceeding with a reaction?

Protection of the 3-hydroxyl group is highly recommended for many transformations, particularly for cross-coupling reactions, reactions involving strong bases, or when the hydroxyl group could interfere with the desired reactivity. The choice of protecting group is critical and depends on the subsequent reaction conditions.[3][4]

II. Troubleshooting Guide: Preventing Decomposition in Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on the underlying chemical principles.

Scenario 1: Reaction mixture turns dark brown or black upon addition of a base or catalyst.

Probable Cause: Oxidation of the Pyridinol

The 3-hydroxypyridine moiety is structurally analogous to a phenol and is highly susceptible to oxidation, especially under basic conditions which generate the more electron-rich pyridinolate anion. This anion is rapidly oxidized by atmospheric oxygen, often catalyzed by trace metal impurities.

OxidationPathway cluster_0 Oxidative Decomposition A This compound B Pyridinolate Anion (electron-rich) A->B Base (e.g., K2CO3) C Radical Intermediate B->C O2, Trace Metals D Quinone-like Species (Colored Byproducts) C->D Further Oxidation/Polymerization

Caption: Oxidative decomposition pathway of this compound.

Solutions & Protocols:

  • Rigorous Degassing and Inert Atmosphere: Before adding any reagents, thoroughly degas your solvent by sparging with argon or nitrogen for at least 30 minutes. Maintain a positive pressure of an inert gas throughout the reaction.

  • Use of High-Purity Reagents and Solvents: Use freshly distilled or anhydrous, deoxygenated solvents. Ensure that the bases and other reagents are of high purity to minimize trace metal contamination.

  • Protecting the Hydroxyl Group: If the reaction chemistry allows, protect the hydroxyl group as a more stable ether or silyl ether. This is the most robust method to prevent oxidation.

Protecting GroupProtection ReagentDeprotection ConditionsStability
Methyl Ether Methyl iodide, K₂CO₃BBr₃ or strong acidVery stable
Benzyl Ether Benzyl bromide, NaHH₂, Pd/CStable to acid/base
TBS Ether TBSCl, ImidazoleTBAF or mild acidBase stable
Scenario 2: Low yield and presence of debrominated byproduct in a cross-coupling reaction (e.g., Suzuki, Sonogashira).

Probable Cause: Reductive Dehalogenation

Palladium catalysts, commonly used in cross-coupling reactions, can catalyze the hydrodehalogenation of aryl bromides in the presence of a hydrogen source.[2] The hydrogen can originate from the solvent (e.g., isopropanol), a hydride reagent, or even from certain bases.

Dehalogenation cluster_1 Side Reaction in Cross-Coupling Start This compound Desired Cross-Coupled Product Start->Desired Pd Catalyst, Base, Coupling Partner Undesired 2-Methoxypyridin-3-ol (Debrominated) Start->Undesired Pd Catalyst, H-source

References

Technical Support Center: Regioselective Synthesis of Substituted Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyridinols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regiochemistry in pyridine ring synthesis and functionalization. Pyridinol scaffolds are crucial building blocks in pharmaceuticals and functional materials, yet their synthesis is often plagued by challenges in achieving the desired substitution pattern.

This document provides in-depth, troubleshooting-focused answers to common questions, explains the chemical principles behind the observed outcomes, and offers validated protocols to overcome these synthetic hurdles.

Frequently Asked Questions: Foundational Principles

Q1: Why is achieving regioselectivity in the synthesis of substituted pyridinols so challenging?

A1: The challenge is rooted in the inherent electronic properties of the pyridine ring and the specific nature of the hydroxypyridine tautomers.

  • Electronic Nature of the Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, making the ring electron-deficient compared to benzene. This deactivation profoundly influences its reactivity. During electrophilic substitution, the reaction is slow and typically directs incoming electrophiles to the C3 position, as attack at C2 or C4 results in a destabilized resonance structure where the positive charge is placed on the electronegative nitrogen.[1][2][3] Conversely, nucleophilic attack is favored at the C2 and C4 positions.

  • Influence of the Hydroxyl Group: The -OH group is a strong activating, ortho-, para- directing group. When attached to the electron-deficient pyridine ring (e.g., in 3-hydroxypyridine), its activating effect competes with the ring's inherent deactivation. This creates a complex scenario where the C2, C4, and C6 positions are all electronically activated, often leading to mixtures of isomers during functionalization.

  • Tautomerism: 2-Hydroxypyridine and 4-hydroxypyridine exist predominantly as their pyridone tautomers.[4][5] This tautomerism completely changes the chemical nature of the substrate from an aromatic alcohol to a vinylogous amide, altering the available synthetic strategies and regiochemical outcomes. 3-Hydroxypyridine, however, does not have a stable keto tautomer and exists as a true aromatic phenol-like structure.[4][6]

Troubleshooting Guide 1: Cyclocondensation Reactions

Cyclocondensation reactions are powerful de novo methods for building the pyridine ring from acyclic precursors. However, controlling which atoms form which bonds is a primary challenge.

Q2: My Bohlmann-Rahtz synthesis of a 2,3,6-trisubstituted pyridinol is giving me the wrong regioisomer. What controls the final substitution pattern?

A2: The Bohlmann-Rahtz synthesis, which condenses an enamine with an ethynylketone, is a classic method where regiochemistry is determined by the initial Michael addition step.[7][8] The nucleophilic β-carbon of the enamine can, in principle, attack either of the sp-hybridized carbons of the alkyne.

Causality & Troubleshooting:

  • Steric Hindrance: The regioselectivity is highly sensitive to steric bulk on both the enamine and the alkyne. The less sterically hindered orientation is strongly favored.[9] If you are getting the undesired isomer, evaluate the steric profiles of your starting materials.

    • Actionable Advice: If possible, redesign your synthesis to place a bulkier group on the component that forces the desired regiochemical connection. For example, using a bulkier R-group on the enamine can disfavor its approach to a sterically demanding position on the alkyne.

  • Electronic Effects: While sterics are often dominant, electronic factors play a role. The polarization of the alkyne by the ketone group makes the β-carbon the more electrophilic site. Ensure your starting materials do not have competing electronic features that override this inherent polarity.

  • One-Pot vs. Two-Step: The classic Bohlmann-Rahtz is a two-step process involving isolation of an aminodiene intermediate.[7][10] High temperatures are then needed for a cyclodehydration that requires a Z/E isomerization.[7] Modern one-pot modifications using acid catalysts or specific solvents like ethanol can improve yields and regiocontrol by preventing side reactions of the intermediate.[7][11] If you are using the traditional method, consider switching to a one-pot, acid-catalyzed protocol.

Regioselectivity Control in Bohlmann-Rahtz Variants
ConditionKey FeatureRegiochemical ImpactReference
Traditional Two-Step Isolation of aminodiene intermediate, then high-temp cyclization.Can lead to mixtures if Z/E isomerization is incomplete or side reactions occur.[7]
One-Pot, Acid-Catalyzed Uses catalysts like Amberlyst-15 or ZnBr₂.Promotes cleaner cyclization at lower temperatures, often improving regioselectivity.[10]
Three-Component In situ generation of enamine from a β-dicarbonyl and ammonia source.Can provide excellent regiocontrol in alcoholic solvents without added acid catalysts.[11]

Troubleshooting Guide 2: Functionalization of Pre-formed Pyridinol Rings

When modifying an existing pyridinol, the challenge shifts to controlling substitution on the ring.

Q3: I'm trying to functionalize 3-hydroxypyridine at the C4 position, but I keep getting a mixture of C2 and C4 products. How can I achieve C4 selectivity?

A3: This is a classic problem. The hydroxyl group at C3 activates the ortho positions (C2 and C4) for electrophilic substitution. Since the C2 position is adjacent to the electron-withdrawing ring nitrogen, the C4 position is often slightly more activated, but mixtures are common. The key is to use a strategy that overrides the native electronics.

Causality & Troubleshooting:

  • Directed ortho-Metalation (DoM): This is the most powerful and reliable strategy for achieving regioselectivity next to a directing group.[12][13] The hydroxyl group (or a protected version) can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 or C4 position.[14]

    • The Problem: The hydroxyl proton is far more acidic than the ring protons and will be quenched by the organolithium base. Therefore, the hydroxyl group must be protected.

    • Actionable Advice:

      • Protect the Hydroxyl Group: Convert the -OH to a Directed Metalation Group (DMG). Excellent choices include carbamates (-OCONEt₂) or methoxymethyl ethers (-OMOM). These groups are robust, strongly direct lithiation, and are easily removed later.

      • Choose the Right Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) with an additive like TMEDA at low temperatures (-78 °C) to perform the deprotonation.[14][15] This generates a lithiated intermediate specifically at the desired position.

      • Trap with an Electrophile: Quench the organolithium species with your desired electrophile (e.g., iodine, an aldehyde, CO₂).

An efficient route to 2-amino-4-substituted-3-hydroxypyridines uses a protected form where the 2-amino and 3-hydroxy groups are part of an oxazolidinone ring. This fused ring system effectively directs metalation to the C4 position.

Workflow for C4-Selective Functionalization of 3-Hydroxypyridine

G cluster_0 Problem: C2/C4 Mixture cluster_1 Solution: Directed ortho-Metalation (DoM) start 3-Hydroxypyridine + Electrophile (E+) result Mixture of 2-E-3-OH-Py and 4-E-3-OH-Py start->result Standard Electrophilic Substitution step1 Step 1: Protect 3-OH as DMG (e.g., -OMOM) result->step1 Change Strategy step2 Step 2: Lithiation (s-BuLi, TMEDA, -78 °C) step1->step2 Forms Directed Intermediate step3 Step 3: Quench with Electrophile (E+) step2->step3 Forms C4-Li species step4 Step 4: Deprotect (e.g., acid hydrolysis) step3->step4 Installs 'E' at C4 final Pure 4-E-3-OH-Py step4->final

Caption: Troubleshooting workflow for achieving C4-selectivity.

Troubleshooting Guide 3: C-H Functionalization

Modern C-H functionalization offers powerful ways to install substituents without pre-functionalization, but regioselectivity remains a paramount challenge.[16]

Q4: My transition-metal-catalyzed C-H arylation of a substituted pyridinol is non-selective. How can I control the position of functionalization?

A4: Regioselectivity in transition-metal-catalyzed C-H functionalization of pyridines is typically governed by one of two factors: the innate electronic preference of the ring or the use of a directing group.[17] For pyridinols, the electronics are often ambiguous, making a directing group strategy essential.

Causality & Troubleshooting:

  • Innate Reactivity: Without a directing group, C-H activation on a simple pyridine often favors the C2 position due to the acidity of the C2-H bond and the ability of the nitrogen to coordinate to the metal catalyst.[17] However, the presence of the hydroxyl group complicates this.

  • Directing Group Strategy: The most effective approach is to install a directing group that will chelate to the metal catalyst and deliver it to a specific C-H bond.

    • Actionable Advice:

      • C2-Direction: If your pyridinol has a functional handle at C2 (e.g., an amide or a picolinamide), this is a powerful directing group for functionalizing the C3 position.

      • Distal C4-Functionalization: Achieving C4 functionalization is more difficult. Recent advances have used removable blocking groups or specifically designed ligands that favor distal C-H activation.[18][19] For instance, a temporary blocking group at C2 can force a Minisci-type radical alkylation to occur exclusively at C4.[18]

      • N-Oxide Strategy: Converting the pyridine nitrogen to an N-oxide can alter the regioselectivity of C-H functionalization reactions. For example, in reactions with benzynes, pyridine N-oxides can be selectively functionalized at either the C2 or C3 position depending on the reaction conditions.[20]

Validated Experimental Protocol: Regioselective C4-Iodination of 3-Hydroxypyridine via DoM

This protocol details the C4-iodination of 3-hydroxypyridine, a key intermediate for further cross-coupling reactions. The procedure relies on protection of the hydroxyl group as a pivaloate ester, which serves as an effective directing group.

Step 1: Protection of 3-Hydroxypyridine

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aq. NaHCO₃, brine, and dry over Na₂SO₄.

  • Concentrate in vacuo and purify by column chromatography (Hexanes:Ethyl Acetate gradient) to yield pyridin-3-yl pivalate.

    • Self-Validation: Successful reaction confirmed by ¹H-NMR (disappearance of the broad -OH peak and appearance of a singlet for the t-butyl group at ~1.3 ppm) and mass spectrometry.

Step 2: Directed ortho-Metalation and Iodination

  • To a solution of pyridin-3-yl pivalate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 eq) in anhydrous THF (0.1 M), cool the mixture to -78 °C under an argon atmosphere.

  • Add sec-butyllithium (1.4 M in cyclohexane, 1.5 eq) dropwise, maintaining the temperature below -70 °C. A deep red or brown color should develop, indicating anion formation.

  • Stir the solution at -78 °C for 2 hours.

  • Add a solution of iodine (I₂) (2.0 eq) in anhydrous THF dropwise.

  • Stir for an additional 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench with saturated aq. Na₂S₂O₃ solution until the iodine color disappears.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate in vacuo and purify by column chromatography to yield 4-iodopyridin-3-yl pivalate.

    • Self-Validation: Regiochemistry is confirmed by 2D-NMR (NOESY or HMBC). A NOESY correlation between the pivaloate protons and the C5-H, but not the C2-H, confirms C4-functionalization.

Step 3: Deprotection

  • Dissolve the 4-iodopyridin-3-yl pivalate (1.0 eq) in methanol (0.2 M) and add a catalytic amount of sodium methoxide (0.1 eq).

  • Stir at room temperature for 4 hours.

  • Neutralize with Amberlyst-15 resin, filter, and concentrate the filtrate to yield pure 4-iodo-3-hydroxypyridine.

    • Self-Validation: Confirmed by ¹H-NMR (disappearance of the pivaloate signal) and comparison to literature data.

References

side reactions of 6-Bromo-2-methoxypyridin-3-OL and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the desired outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and what types of reactions can it undergo?

This compound possesses three key functional groups that dictate its reactivity:

  • The Bromine Atom (C6): This site is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon or heteroatom substituents. It can also undergo lithiation or Grignard formation for further functionalization.

  • The Hydroxyl Group (C3): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. This site can undergo O-alkylation, O-acylation, or act as a directing group in certain reactions.

  • The Methoxy Group (C2): While generally stable, the methoxy group can be cleaved under harsh acidic or specific reductive conditions, leading to the corresponding pyridone.

Q2: What are the most common side reactions observed when using this compound?

The most frequently encountered side reactions include:

  • Protodebromination: Loss of the bromine atom and its replacement with a hydrogen atom.

  • O-Demethylation: Cleavage of the methoxy group to form the corresponding 2-pyridone derivative.

  • Homocoupling: Dimerization of the starting material or the boronic acid/ester in Suzuki-type reactions.

  • Competitive N-arylation vs. O-arylation: In Buchwald-Hartwig type reactions, the hydroxyl group can compete with the desired amine nucleophile.

  • Formation of regioisomers: In reactions involving the pyridine ring, substitution at undesired positions can occur.

Q3: How can I minimize protodebromination in my cross-coupling reaction?

Protodebromination is often a result of trace amounts of water or other protic sources in the reaction mixture, especially during the formation of organometallic intermediates.[1] To mitigate this:

  • Ensure strictly anhydrous conditions: Dry your solvents and reagents thoroughly. Use of a glovebox or Schlenk line is recommended.

  • Use high-quality reagents: Impurities in the starting materials or reagents can contribute to this side reaction.

  • Optimize the base: A weaker, non-nucleophilic base might be preferable in some cases.

  • Control the reaction temperature: Lowering the reaction temperature can sometimes suppress protodebromination.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki Coupling Reaction with a Significant Amount of Debrominated Starting Material

Symptoms:

  • LC-MS analysis shows a major peak corresponding to 2-methoxypyridin-3-ol.

  • The desired coupled product is formed in low yield (<30%).

  • Starting material is partially consumed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Presence of Protic Impurities Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry bases. Consider adding a drying agent to the reaction mixture if compatible.
Inefficient Transmetalation The boronic acid or ester may be of poor quality or unstable. Use freshly prepared or high-purity boronic acid derivatives. Consider using more stable boronate esters like MIDA boronates.
Unstable Organopalladium Intermediate The oxidative addition complex may be unstable and prone to protonolysis. Use ligands that promote faster transmetalation and reductive elimination. Sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective.[2]
Incorrect Base The base may not be optimal for the specific substrate and catalyst system. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodebromination

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely ground, anhydrous base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Formation of an Unexpected Polar Byproduct in Reactions Conducted Under Acidic or High-Temperature Conditions

Symptoms:

  • A new, more polar spot appears on the TLC plate.

  • ¹H NMR of the crude product shows the disappearance of the methoxy signal (~4.0 ppm).

  • Mass spectrometry indicates a mass loss of 14 amu (CH₂) from the expected product.

Possible Cause & Solutions:

This is a strong indication of O-demethylation , leading to the formation of a pyridone derivative.[3][4][5]

Possible CauseTroubleshooting Step
Harsh Acidic Conditions Strong acids like HBr or BBr₃ are known to cleave aryl methyl ethers.[6] If your reaction requires acidic conditions, consider using a milder acid or protecting the hydroxyl group.
High Reaction Temperatures Prolonged heating, especially in the presence of certain nucleophiles or Lewis acids, can promote demethylation.[5] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Reductive Cleavage Some reducing agents, like L-selectride, can selectively demethylate methoxypyridines.[3][4][7] If a reduction is part of your sequence, choose a reagent that is less likely to affect the methoxy group.

Workflow for Avoiding O-Demethylation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Mitigation Strategies A Unexpected Polar Byproduct B Loss of Methoxy Signal in NMR A->B Confirms C Harsh Acidic Conditions B->C Investigate D High Reaction Temperature B->D Investigate E Specific Reductive Reagents B->E Investigate F Use Milder Acids / Protect Hydroxyl C->F G Lower Reaction Temperature D->G H Select Alternative Reducing Agent E->H

Caption: Troubleshooting workflow for O-demethylation.

Advanced Troubleshooting: Competitive Reactivity

Scenario: In a Buchwald-Hartwig amination, you observe a significant amount of O-arylated byproduct alongside your desired N-arylated product.

Underlying Principle: The phenoxide, formed by deprotonation of the hydroxyl group, can act as a competing nucleophile.

Strategies for Selectivity:

  • Protect the Hydroxyl Group: The most straightforward approach is to protect the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether. This protecting group can be removed in a subsequent step.

  • Ligand Selection: Bulky, electron-rich ligands on the palladium center can sterically hinder the approach to the oxygen atom, favoring amination.

  • Base Selection: The choice of base can influence the relative nucleophilicity of the amine and the phenoxide. A non-nucleophilic, sterically hindered base might favor the desired reaction.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the N-arylated compound.

Logical Relationship of Mitigation Strategies

G A Competitive O-Arylation B Protect Hydroxyl Group A->B C Optimize Ligand A->C D Screen Bases A->D E Control Temperature A->E F Increased N-Arylation Selectivity B->F C->F D->F E->F

Caption: Strategies to enhance N-arylation selectivity.

References

Technical Support Center: Alternative Brominating Agents for Pyridinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridinol synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to molecular bromine for the bromination of pyridinols and related electron-rich heterocycles. Here, we address common experimental challenges, provide in-depth explanations for reaction outcomes, and offer detailed protocols to enhance the success and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Brominating Agent

The bromination of pyridinols is a critical transformation, but the use of elemental bromine (Br₂) presents significant handling and safety challenges.[1][2] Fortunately, several solid, crystalline alternatives offer comparable or superior performance with enhanced safety profiles.[1] The choice of reagent is paramount and depends on substrate reactivity, desired regioselectivity, and reaction scale.

Question: What are the primary alternatives to Br₂ for pyridinol bromination, and how do they compare?

Answer: The most common and effective alternatives are N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium Tribromide (Py·HBr₃). Each has a distinct profile in terms of reactivity, safety, and byproducts.

FeatureN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Pyridinium Tribromide (Py·HBr₃)
Appearance White crystalline solidOff-white crystalline solidDark red to brown crystalline solid
Active Br₂ (wt%) ~44.7%~55.6%~49.9%
Primary Mechanism Electrophilic or Radical[3][4]Electrophilic or Radical[5]Electrophilic[6][7]
Key Advantages Well-studied, versatile, provides low Br₂ concentration, minimizing side reactions.[4][8]High bromine content, cost-effective, stable, byproduct (DMH) is often insoluble in organic solvents.[5][9]Mild, easy to handle solid, simplifies workup and purification.[1][10]
Common Solvents CCl₄ (traditional, now restricted), CH₂Cl₂, CH₃CN, THF.[8][11][12]CH₂Cl₂, THF, neat conditions.[5][12]MeOH, HOAc, THF.[12]
Primary Byproduct Succinimide5,5-DimethylhydantoinPyridinium hydrobromide

Question: Can NBS operate through different mechanisms? How do I control it?

Answer: Yes, NBS is highly versatile. Its reaction pathway—radical or electrophilic—is dictated by the reaction conditions.[3]

  • Radical Pathway: For benzylic-type brominations (on a carbon adjacent to the ring), the reaction is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like CCl₄.[3][13] This pathway relies on the homolytic cleavage of the N-Br bond to generate a bromine radical.[14]

  • Electrophilic Pathway: For direct bromination of the electron-rich pyridinol ring, polar solvents are used, and radical initiators are excluded.[3] In this case, NBS serves as a source of electrophilic bromine ("Br+").

For pyridinol ring bromination, you will almost always want to favor the electrophilic pathway .

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and offers logical, step-by-step solutions.

Issue 1: My reaction is sluggish or shows low conversion of the starting material.

This is a frequent issue, often stemming from reagent quality, stoichiometry, or reaction conditions.

  • Potential Cause 1: Reagent Quality.

    • Explanation: Both NBS and DBDMH can degrade over time if not stored properly. Impurities in the starting pyridinol can also interfere with the reaction.[5]

    • Solution: Ensure your brominating agent is pure and has been stored in a cool, dark, dry place. Verify the purity of your substrate. If necessary, recrystallize the substrate before use.

  • Potential Cause 2: Incorrect Stoichiometry.

    • Explanation: Pyridinols are highly activated and prone to over-bromination.[5] While it may seem counterintuitive, using a large excess of the brominating agent can sometimes lead to passivating side reactions or complex mixtures that are difficult to analyze, making it appear as if the desired reaction is incomplete.

    • Solution: For mono-bromination, begin with 1.0 to 1.1 equivalents of NBS. Since DBDMH contains two bromine atoms, use 0.50-0.55 equivalents for mono-bromination.[5] Carefully check your calculations.

  • Potential Cause 3: Inappropriate Solvent or Temperature.

    • Explanation: The solvent polarity can dramatically affect the rate of electrophilic bromination. For highly activated systems like pyridinols, a very polar solvent might accelerate the reaction to the point of uncontrollability, while a non-polar solvent may be too slow.

    • Solution: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) are often good starting points. If the reaction is slow at room temperature, gently warming to 40 °C can increase the rate. Avoid high heat, which can promote side reactions.

Issue 2: I'm observing over-bromination (di- or tri-brominated products).

This is the most common challenge with electron-rich heterocycles like pyridinols.[5]

  • Potential Cause 1: Reaction Temperature is Too High.

    • Explanation: Higher temperatures increase the reaction rate non-selectively, leading to multiple bromination events before the starting material is consumed.

    • Solution: Lower the reaction temperature.[5] Start the reaction at 0 °C and allow it to slowly warm to room temperature. This tempers the initial exothermic reaction and improves selectivity.

  • Potential Cause 2: Reagent Addition is Too Fast.

    • Explanation: Adding the entire portion of the solid brominating agent at once creates a high local concentration, promoting multiple additions to the same molecule.

    • Solution: Add the brominating agent (NBS or DBDMH) portion-wise over a period of 30-60 minutes.[5] This maintains a low, steady concentration of the electrophilic bromine, favoring mono-substitution.

  • Potential Cause 3: Substrate is Highly Activated.

    • Explanation: The hydroxyl group of a pyridinol is a strong activating group, making the ring highly susceptible to electrophilic attack. The initial mono-brominated product can sometimes be more reactive than the starting material.[15]

    • Solution: If the above strategies fail, consider using a milder agent like Pyridinium Tribromide (Py·HBr₃), which releases bromine more slowly.[10] Alternatively, you can temporarily protect the hydroxyl group as an acetate or pivaloate ester to moderate its activating effect, perform the bromination, and then deprotect.

Issue 3: The workup is difficult, and I'm having trouble removing the byproduct (succinimide or DMH).

Byproduct removal is crucial for obtaining a pure product.

  • Problem: Succinimide (from NBS) is co-eluting with my product.

    • Explanation: Succinimide has moderate polarity and can be soluble in common extraction solvents like ethyl acetate.

    • Solution 1 (Aqueous Wash): After the reaction, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any excess NBS. Then, perform an aqueous wash with dilute sodium bicarbonate (NaHCO₃) or water.[11] Succinimide is more soluble in water than in many organic solvents.

    • Solution 2 (Solvent Choice): Running the reaction in a less polar solvent like chloroform (CHCl₃) can cause the succinimide byproduct to precipitate, allowing for simple filtration before workup.[11]

  • Problem: 5,5-Dimethylhydantoin (from DBDMH) is contaminating the product.

    • Explanation: A key advantage of DBDMH is that its byproduct, 5,5-dimethylhydantoin (DMH), is often poorly soluble in common organic solvents like CH₂Cl₂.[5]

    • Solution: After quenching the reaction with sodium thiosulfate, the DMH byproduct can often be removed by simple filtration of the reaction mixture. If it remains soluble, a standard aqueous workup followed by column chromatography is effective.

Part 3: Experimental Protocols & Visualization

Workflow for Troubleshooting Pyridinol Bromination

This diagram outlines a logical decision-making process when a bromination reaction does not proceed as expected.

G cluster_low_conversion Low/No Conversion cluster_side_products Side Products/Over-bromination start Start Reaction (e.g., Pyridinol + NBS) tlc Monitor by TLC/LCMS start->tlc check_conversion Assess Conversion tlc->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion < 20% side_products Issue: Side Products check_conversion->side_products Mixture complete Reaction Complete Proceed to Workup check_conversion->complete > 95% check_reagent Check Reagent Purity & Stoichiometry low_conversion->check_reagent increase_temp Gently Increase Temp (e.g., to 40°C) check_reagent->increase_temp change_solvent Switch to More Polar Solvent increase_temp->change_solvent lower_temp Lower Temperature (e.g., to 0°C) side_products->lower_temp slow_addition Add Reagent Portion-wise lower_temp->slow_addition milder_agent Use Milder Agent (e.g., Py·HBr₃) slow_addition->milder_agent

Caption: Troubleshooting flowchart for pyridinol bromination.

Protocol 1: Regioselective Mono-bromination using NBS

This protocol is designed for the mono-bromination of an activated 4-pyridinol.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 4-pyridinol substrate (1.0 eq) and dissolve it in acetonitrile (CH₃CN, ~0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

  • Reagent Addition: In a separate vial, weigh out N-Bromosuccinimide (NBS) (1.05 eq). Add the solid NBS to the cooled reaction mixture in three equal portions over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/yellow color, if any, disappears.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.[11]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Mono-bromination using DBDMH

This protocol leverages the properties of DBDMH for a potentially simpler workup.

  • Setup: In a round-bottom flask, dissolve the pyridinol substrate (1.0 eq) in dichloromethane (CH₂Cl₂, ~0.2 M).

  • Reagent Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq) to the solution at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Quenching: Upon completion, add a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 15 minutes.

  • Workup & Isolation: Filter the mixture through a pad of Celite® to remove the precipitated 5,5-dimethylhydantoin byproduct.[5] Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product for further purification.

Mechanism: The Dual Nature of NBS

The conditions dictate how NBS delivers bromine to a substrate. For pyridinols, the electrophilic pathway is desired.

G cluster_radical Radical Pathway (Benzylic) cluster_electrophilic Electrophilic Pathway (Aromatic) Initiator AIBN or hv Br_rad Br• Initiator->Br_rad Initiation NBS_rad NBS Product_rad R-Br Substrate_rad R• Substrate_H R-H Substrate_H->Substrate_rad H Abstraction Substrate_rad->Product_rad Propagation Pyridinol Pyridinol-OH Intermediate Sigma Complex Pyridinol->Intermediate Attack on Br+ NBS_elec NBS (Polar Solvent) Br_plus "Br+" NBS_elec->Br_plus Generates Product_elec Bromo-Pyridinol Intermediate->Product_elec Deprotonation

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The accurate characterization of novel chemical entities is a cornerstone of modern drug discovery and development. NMR spectroscopy is an unparalleled tool for elucidating molecular structure. This guide is designed to assist researchers in interpreting the NMR spectra of complex heterocyclic compounds by providing a detailed rationale for the predicted chemical shifts and coupling constants of 6-Bromo-2-methoxypyridin-3-ol, supported by experimental data from analogous structures.

Predicted NMR Spectral Data of this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from a comparative analysis of related compounds, including 2-methoxypyridine[1][2][3], 6-bromopyridin-3-ol[4][5], and other substituted pyridines. The spectra are assumed to be recorded in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-46.8 - 7.2d8.0 - 9.0
H-57.3 - 7.7d8.0 - 9.0
OCH₃3.8 - 4.1s-
OH5.0 - 6.0 (variable)s (broad)-
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2160 - 165
C-3140 - 145
C-4115 - 120
C-5125 - 130
C-6145 - 150
OCH₃53 - 58

Comparative Analysis with Structurally Related Compounds

The prediction of the NMR spectra for this compound is based on the additive effects of the bromo, methoxy, and hydroxyl substituents on the pyridine ring. By examining the experimental data of simpler, related molecules, we can dissect the contribution of each substituent to the overall spectral appearance.

1. 2-Methoxypyridine: The methoxy group at the C-2 position is an electron-donating group, which typically shields the protons and carbons of the pyridine ring, causing their signals to appear at a lower chemical shift (upfield). For instance, in 2-methoxypyridine, the proton at C-6 appears at approximately 8.16 ppm, while the other ring protons are found between 6.7 and 7.6 ppm[1]. The methoxy protons themselves typically resonate around 3.9 ppm[1].

2. 6-Bromopyridin-3-ol: The bromine atom at the C-6 position is an electron-withdrawing group, which deshields the adjacent protons and carbons, shifting their signals to a higher chemical shift (downfield). The hydroxyl group at C-3 is also an electron-donating group. The interplay of these two substituents will influence the chemical shifts of the ring protons.

3. This compound - A Synthesis of Effects:

  • ¹H NMR: In our target molecule, the combined electron-donating effects of the methoxy and hydroxyl groups are expected to counteract the deshielding effect of the bromine atom to some extent. The two remaining aromatic protons on the ring (H-4 and H-5) will appear as doublets due to coupling with each other. The methoxy protons will be a singlet, and the hydroxyl proton will likely be a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon atoms directly attached to the electronegative oxygen and bromine atoms (C-2, C-3, and C-6) are expected to have the highest chemical shifts. The electron-donating methoxy group will shield the C-2 and C-4 positions, while the bromine will deshield the C-6 position.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is based on standard practices for the analysis of organic molecules[6][7][8].

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Spectrometer Parameters:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans are typically sufficient.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Visualizing the Structure and NMR Analysis Workflow

To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

NMR Spectral Analysis Workflow SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition (¹H and ¹³C) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation and Verification SpectralAnalysis->StructureElucidation

Caption: A generalized workflow for NMR spectral analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging a comparative approach with structurally related analogs, we have established a solid foundation for interpreting the experimental spectra of this and similar substituted pyridinol compounds. The detailed experimental protocol and workflow visualizations further equip researchers with the necessary tools for accurate and efficient structural characterization. As with any predictive analysis, experimental verification remains the gold standard, and this guide serves as a robust starting point for that endeavor.

References

A Comparative Guide to 6-Bromo-2-methoxypyridin-3-ol and its Isomeric Congeners: Physicochemical Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of 6-Bromo-2-methoxypyridin-3-ol and its key bromo-pyridinol isomers. By examining their structural nuances, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative utility in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions.

The strategic placement of a bromine atom, a hydroxyl group, and a methoxy group on the pyridine core creates a diverse set of isomers, each with a unique electronic and steric profile. These differences significantly influence their behavior in key synthetic transformations and their potential as building blocks for novel molecular entities. This guide will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures, and reactivity, supported by experimental data and established chemical principles.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shifts in substituent positions among bromo-pyridinol isomers lead to tangible differences in their physical and chemical characteristics. These properties, including melting point, boiling point, and solubility, are critical considerations for reaction setup, purification, and formulation. The following table summarizes the key physicochemical properties of this compound and a selection of its isomers.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundthis compoundC₆H₆BrNO₂204.021823333-27-2
2-Bromo-3-pyridinol2-Bromo-3-pyridinolC₅H₄BrNO174.006602-32-0
3-Bromo-5-hydroxypyridine3-Bromo-5-hydroxypyridineC₅H₄BrNO174.0074115-13-2
4-Bromo-3-hydroxypyridine4-Bromo-3-hydroxypyridineC₅H₄BrNO174.00161417-28-3
5-Bromo-2-hydroxy-3-nitropyridine5-Bromo-2-hydroxy-3-nitropyridineC₅H₃BrN₂O₃218.9915862-34-7

Spectroscopic Analysis: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide a detailed map of the electronic environment of each nucleus within the molecule. Below is a comparative summary of available ¹H NMR data for selected isomers, highlighting the diagnostic signals that differentiate them.

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)
4-Bromo-3-hydroxypyridine [1]CDCl₃8.43 (d, J=1.5 Hz, 1H), 8.02 (d, J=7.2 Hz, 1H), 7.54 (dd, J=7.2, 1.5 Hz, 1H)
4-Bromo-2-methoxypyridine [2]CDCl₃8.28 (d, J = 6.4Hz, 1H, H-6), 7.32 (s, 1H, H-3), 7.24 (d, J = 6.4 Hz, 1H, H-5), 2.50 (s, 3H, -CH₃)
3-Bromo-6-hydroxy-2-methylpyridine DMSO-d₆Data available but requires specific formatting not directly provided in search results.
5-bromo-2-methoxy-4-methyl-3-nitropyridine [3]DMSO-d₆8.25 (s, 1H), 3.94 (s, 3H), 2.29 (s, 3H)

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Perspective

The synthetic utility of bromo-pyridinol isomers is largely defined by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The position of the bromine atom relative to the nitrogen and the electronic influence of the hydroxyl and methoxy groups are critical determinants of the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

Theoretical Framework

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally makes the C-Br bond more susceptible to oxidative addition compared to a C-Br bond on a benzene ring. The relative reactivity of the bromo-pyridinol isomers can be rationalized by considering the following factors:

  • Position of the Bromine Atom: Bromine atoms at the 2- and 6-positions (α to the nitrogen) are typically more reactive than those at the 3- and 5-positions (β to the nitrogen), which are in turn more reactive than a bromine at the 4-position (γ to the nitrogen). This is due to the ability of the nitrogen to stabilize the developing negative charge on the ring during oxidative addition.

  • Electronic Effects of Substituents:

    • Hydroxyl Group (-OH): As an electron-donating group (by resonance) and electron-withdrawing group (by induction), its net effect on reactivity depends on its position relative to the bromine. It can also act as a coordinating group to the catalyst, potentially influencing the reaction outcome.

    • Methoxy Group (-OCH₃): This is a stronger electron-donating group than the hydroxyl group and can increase the electron density of the pyridine ring, which may decrease the rate of oxidative addition.

Based on these principles, a general trend in reactivity can be predicted. However, experimental validation is crucial.

Experimental Comparison and Protocols

While a direct, comprehensive experimental comparison of all isomers is not available in a single study, we can extrapolate from existing data on similar systems and provide standardized protocols for their evaluation.

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of bromopyridinol isomers.

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.

Caption: Generalized workflow for the Buchwald-Hartwig amination of bromopyridinol isomers.

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Caption: Generalized workflow for the Sonogashira coupling of bromopyridinol isomers.

Biological Activity: A Preliminary Outlook

Pyridine derivatives are prevalent in a vast number of biologically active compounds. The introduction of bromo, hydroxyl, and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. While specific biological data for this compound and its close isomers is limited in publicly available literature, related structures have shown a range of activities. For instance, some brominated pyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, making these compounds interesting starting points for drug discovery programs. Further screening of this class of compounds is warranted to fully elucidate their therapeutic potential.

Conclusion

The isomeric bromo-methoxypyridinols and bromo-pyridinols represent a versatile class of building blocks for organic synthesis. The position of the substituents on the pyridine ring significantly influences their physicochemical properties and reactivity in key cross-coupling reactions. While direct comparative data is sparse, an understanding of the underlying principles of pyridine chemistry allows for a rational prediction of their relative reactivity. This compound, with its unique substitution pattern, offers a valuable scaffold for the synthesis of complex molecules. This guide provides a foundational framework for researchers to select the appropriate isomer and reaction conditions for their specific synthetic targets and encourages further investigation into the biological activities of this promising class of compounds.

References

Introduction: The Pyridin-3-ol Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Compounds Derived from 6-Bromo-2-methoxypyridin-3-ol and Related Scaffolds

Pyridin-3-ol, a heterocyclic aromatic compound, and its derivatives are recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from their ability to bind to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] The unique electronic properties, hydrogen bonding capabilities of the hydroxyl group, and the versatile reactivity of the pyridine ring make it an ideal foundation for combinatorial library synthesis and lead optimization.

The compound This compound represents a highly functionalized and synthetically valuable starting material for developing novel therapeutics. The strategic placement of its functional groups offers distinct advantages for medicinal chemists:

  • The bromo group at the 6-position is an excellent leaving group, making it a prime site for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse substituents and build molecular complexity.[5][6]

  • The methoxy group at the 2-position influences the electronic properties of the ring and can be a key interaction point with biological targets.

  • The hydroxyl group at the 3-position is crucial for forming hydrogen bonds, a fundamental interaction in drug-receptor binding.

This guide provides a comparative analysis of the biological activities of compounds derived from or related to the pyridin-3-ol core, offering objective experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

We will explore three major areas where pyridine derivatives have shown significant promise: antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: Targeting Drug-Resistant Bacteria

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents.[5] Pyridine derivatives have emerged as a promising class of compounds to address this challenge.

Alkyl pyridinol compounds have demonstrated potent effects against Gram-positive bacteria. A key consideration in antibiotic development is the therapeutic window—the concentration range where the compound is effective against bacteria without being toxic to host cells. This is assessed by comparing the Minimum Inhibitory Concentration (MIC) against bacteria to the cytotoxic concentration (IC50) against a mammalian cell line (e.g., 3T3 mouse fibroblasts).

Compound IDTarget OrganismMIC (µg/mL)Cytotoxicity (3T3 Cells) IC50 (µg/mL)Therapeutic Index (IC50/MIC)Source
JC-01-072 S. aureus / MRSA4–8>128>16-32[5]
EA-02-011 S. aureus / MRSA16-3210.7 ± 2~0.3-0.6[5]
Linezolid (Standard)S. aureus---[7]
Compound 21d (Oxazolidinone Derivative)S. aureus (ATCC25923)4Not ReportedNot Reported[7][8]
Compound 3d (Pyridinium Salt)S. aureus4Not ReportedNot Reported[9]

Interpretation of Data: The data reveals a critical aspect of drug design: balancing efficacy and toxicity. Compound JC-01-072 shows a promising profile with good antibacterial activity (MIC 4-8 µg/mL) and low cytotoxicity (IC50 >128 µg/mL), resulting in a favorable therapeutic index.[5] In contrast, EA-02-011 is cytotoxic at concentrations close to its effective microbial dose, making it a less viable candidate.[5] Other pyridine derivatives, such as the oxazolidinone 21d and the pyridinium salt 3d , show comparable or better MIC values than JC-01-072, highlighting the broad potential of the pyridine scaffold.[7][8][9]

The causality behind the antimicrobial effect of some pyridinol derivatives lies in their ability to disrupt the bacterial cell membrane. This can be experimentally verified using a propidium iodide (PI) staining assay. PI is a fluorescent dye that cannot cross the membrane of live cells. If a compound damages the membrane, PI enters the cell, binds to DNA, and fluoresces, providing a quantitative measure of membrane integrity loss.

G cluster_workflow Antimicrobial Testing Workflow start Synthesized Pyridine Derivative mic_assay Determine Minimum Inhibitory Concentration (MIC) vs. Bacteria start->mic_assay cytotoxicity_assay Determine Cytotoxicity (IC50) vs. Mammalian Cells (e.g., MTT Assay) start->cytotoxicity_assay therapeutic_index Calculate Therapeutic Index (IC50 / MIC) mic_assay->therapeutic_index cytotoxicity_assay->therapeutic_index moa_study Mechanism of Action Study (e.g., Membrane Damage Assay) therapeutic_index->moa_study Favorable Index lead_candidate Lead Candidate moa_study->lead_candidate

Caption: A generalized workflow for evaluating novel antimicrobial compounds.

This protocol is a self-validating system for determining the antimicrobial efficacy of a test compound.

  • Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus at ~5 x 10^5 CFU/mL).

  • Controls:

    • Positive Control: A well with bacteria and a known antibiotic (e.g., vancomycin) to confirm assay sensitivity.

    • Negative Control: A well with bacteria and broth only (no compound) to confirm bacterial growth.

    • Sterility Control: A well with broth only to check for contamination.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

Anticancer Activity: Probing Proliferation and Viability

The pyridine ring is a core component of several approved anticancer drugs, including Sorafenib and Crizotinib, which function as kinase inhibitors.[2] This has spurred extensive research into novel pyridine derivatives as potential anti-proliferative agents.

The primary method for evaluating potential anticancer compounds in vitro is to measure their ability to inhibit the growth or kill cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the concentration of a drug that inhibits a biological process (like cell proliferation) by 50%.

Compound IDCancer Cell LineIC50 (µM)Standard DrugStandard IC50 (µM)Source
Pyridine-urea 8e MCF-7 (Breast)0.22Doxorubicin1.93[2]
Pyridine-urea 8n MCF-7 (Breast)1.88Doxorubicin1.93[2]
Pyridine-urea 8e MCF-7 (Breast)0.22Sorafenib4.50[2]
Carbonitrile 4 MCF-7 (Breast)12.37Doxorubicin4.95[10]
Carbonitrile 9 MCF-7 (Breast)10.11Doxorubicin4.95[10]
TP6 (Triazole-Pyridine)B16F10 (Melanoma)41.12Not SpecifiedNot Specified[11]

*Note: IC50 values from source[10] were reported in µg/mL and have been converted to µM for broader comparison, assuming an average molecular weight.

Interpretation of Data: The pyridine-urea derivative 8e demonstrates exceptional potency against the MCF-7 breast cancer cell line, with an IC50 value (0.22 µM) that is approximately 8.7 times lower than the standard chemotherapy drug Doxorubicin and 20 times lower than Sorafenib.[2] This highlights the significant potential of this chemical class. Other derivatives like the carbonitriles also show activity, though less potent than compound 8e.[10] The data underscores the importance of the substituents on the pyridine core in determining anticancer efficacy, a key principle of Structure-Activity Relationship (SAR) studies.

G cluster_workflow In Vitro Anticancer Screening Cascade start Library of Pyridine Derivatives primary_screen Primary Screen: Single High-Dose (e.g., 10 µM) vs. Cancer Cell Line start->primary_screen dose_response Dose-Response Assay (e.g., MTT Assay) primary_screen->dose_response >50% Inhibition ic50_calc Calculate IC50 Value dose_response->ic50_calc selectivity_panel Selectivity Panel: Test against multiple cancer and normal cell lines ic50_calc->selectivity_panel Potent IC50 hit_compound Hit Compound selectivity_panel->hit_compound

Caption: A typical workflow for identifying hit compounds in anticancer drug discovery.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases, including arthritis and cardiovascular disorders.[12] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, but their use can be limited by side effects.[13] Derivatives of 3-hydroxy pyridine-4-one, structurally related to the pyridin-3-ol core, have shown significant anti-inflammatory potential, possibly due to their iron-chelating properties.[4]

In vivo models are essential for evaluating anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammation assay.

Compound IDDose% Inhibition of EdemaStandard DrugStandard % InhibitionSource
Compound A (Pyridin-4-one)20 mg/kg67%Indomethacin (10 mg/kg)60%[4]
Compound B (Pyridin-4-one)400 mg/kg43%Indomethacin (10 mg/kg)-[4]
Compound C (Pyridin-4-one)200 mg/kg50%Indomethacin (10 mg/kg)-[4]
Thiazolo[4,5-b]pyridine 11 Not Specified33.1%Ibuprofen-[13]
Thiazolo[4,5-b]pyridine 15 Not Specified33.1%Ibuprofen-[13]

Interpretation of Data: Compound A, a derivative of 3-hydroxy pyridine-4-one, demonstrated potent anti-inflammatory activity, producing 67% inhibition of paw edema at a 20 mg/kg dose, which is comparable to or even slightly better than the standard NSAID indomethacin (60% inhibition at 10 mg/kg).[4] The mechanism for these compounds may be linked to the inhibition of iron-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, which are critical mediators of the inflammatory pathway.[4][14]

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Group of Rats treatment Administer Test Compound, Standard Drug (Indomethacin), or Vehicle (Control) start->treatment induction Inject Carrageenan into Hind Paw to Induce Inflammation treatment->induction 30 min post-treatment measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) using a Plethysmometer induction->measurement calculation Calculate Percentage Inhibition of Edema measurement->calculation result Determine Anti-inflammatory Efficacy calculation->result

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-2-methoxypyridin-3-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design and structure-activity relationship (SAR) studies. The 6-bromo-2-methoxypyridin-3-ol core is a key pharmacophore in numerous developmental compounds, making its structural elucidation and that of its derivatives a critical endeavor. This guide provides a comparative analysis of the X-ray crystallography data available for derivatives of this important scaffold, offering insights into their solid-state behavior and guidance for future structural studies.

While direct crystallographic data for the parent this compound is not publicly available, a comparative analysis of closely related derivatives provides invaluable information regarding crystal packing, intermolecular interactions, and the influence of substituent modifications. This guide will delve into the crystallographic data of several key derivatives to illuminate the structural landscape of this chemical class.

Comparative Analysis of Bromopyridine Derivative Crystal Structures

The following table summarizes the crystallographic data for several derivatives containing the bromopyridine core, offering a basis for structural comparison.

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
6-Bromopyridine-2-carbaldehyde [1]C₆H₄BrNOMonoclinicP2₁/aBr···Br, H···O/O···H interactions playing a significant role in stabilizing the crystal structure.[1]
2-Bromo-3-hydroxy-6-methylpyridine [2]C₆H₆BrNOOrthorhombicPca2₁O—H···N hydrogen bonds forming chains, further linked by C—H···Br interactions into two-dimensional networks.[2]
6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride [3]C₁₈H₂₁BrClN₃O₂MonoclinicP2₁/nO—H···Cl and N—H···Cl hydrogen bonds. Hirshfeld surface analysis reveals H···H, H···C/C···H, H···Br/Br···H, and H···Cl/Cl···H as the most significant contacts.[3]
5-bromopyridine-2,3-diamine [4]C₅H₆BrN₃MonoclinicP2₁/cN–H···N hydrogen bonds forming columnar-layered structures with offset face-to-face π-stacking.[4]

The data reveals a recurring theme of halogen and hydrogen bonding in directing the crystal packing of these derivatives. In 6-Bromopyridine-2-carbaldehyde, the bromine atom actively participates in stabilizing the crystal lattice through Br···Br interactions, a feature of significant interest in crystal engineering.[1] For 2-Bromo-3-hydroxy-6-methylpyridine, the interplay of strong O—H···N hydrogen bonds and weaker C—H···Br interactions creates robust two-dimensional networks.[2] The more complex imidazo[1,2-a]pyridin-4-ium salt showcases a diverse array of hydrogen bonds involving the chloride counter-ion, with Hirshfeld surface analysis quantifying the significant contributions of various weak interactions to the overall crystal stability.[3]

Experimental Workflow for Structural Elucidation

The successful determination of a crystal structure is a multi-step process requiring careful execution and optimization. Below is a generalized workflow applicable to the crystallization and structural analysis of novel this compound derivatives.

Caption: Generalized workflow for the structural elucidation of small molecules.

Detailed Experimental Protocol: A General Approach

The following protocol is a generalized starting point for the synthesis and crystallization of novel this compound derivatives, based on common practices for similar heterocyclic compounds.

Part 1: Synthesis and Purification

  • Synthesis: The synthesis of specific derivatives will vary. A common approach for creating diversity around the pyridinol core involves Suzuki or Stille coupling reactions at the bromine position, or etherification/esterification of the hydroxyl group.

  • Purification: Following synthesis, the crude product must be purified to the highest possible degree (>98%) to facilitate crystallization. Column chromatography on silica gel is a standard method.

  • Characterization: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Crystallization

  • Solvent Screening: Begin by screening a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water) and solvent mixtures to determine the compound's solubility characteristics.

  • Crystal Growth:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "less good" solvent and place a drop on a coverslip (hanging drop) or a pedestal (sitting drop). Seal this in a well containing a "good" solvent, which will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Part 3: X-ray Data Collection and Structure Refinement

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The choice of X-ray source (e.g., Mo or Cu) and data collection temperature (typically 100 K) will depend on the crystal's properties.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and displacement parameters.

  • Validation: Validate the final structure using software like PLATON and generate a Crystallographic Information File (CIF).

Visualizing Molecular Structures

The following diagram illustrates the core this compound scaffold and highlights potential points for derivatization.

Caption: The this compound scaffold with key positions for derivatization.

Conclusion

While the crystal structure of this compound itself remains to be determined, the analysis of its derivatives provides a solid foundation for understanding the structural chemistry of this important class of compounds. The prevalence of halogen and hydrogen bonding in directing the solid-state assembly of these molecules underscores the importance of these interactions in crystal engineering and rational drug design. The generalized protocols provided herein offer a strategic framework for researchers seeking to elucidate the structures of novel derivatives, thereby contributing to the growing body of knowledge in this area of medicinal chemistry.

References

A Comparative Guide to the Analytical Standards of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the quality of starting materials and intermediates is non-negotiable. The purity and identity of these chemical entities directly influence the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). 6-Bromo-2-methoxypyridin-3-ol, a key heterocyclic building block, is no exception. Establishing robust analytical standards for this compound is paramount for consistent and reliable results in synthesis and development workflows.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering both theoretical grounding and practical, field-proven protocols.

The Imperative of a Certified Reference Material (CRM)

Before delving into specific analytical techniques, it is crucial to distinguish between a standard chemical reagent and a Certified Reference Material (CRM). While a reagent may have a stated purity, a CRM is a much more rigorously characterized standard.[1] It provides a reliable benchmark for analytical measurements, ensuring accuracy and precision.[1] CRMs are produced under stringent quality systems, such as ISO 17034, and are accompanied by a Certificate of Analysis (CoA) detailing the material's properties, certified purity value, and the associated measurement uncertainty.[2] The use of CRMs is critical in drug development, where small errors can have significant consequences.[1][3]

For a molecule like this compound, utilizing a CRM for instrument calibration and method validation ensures that the data generated is traceable, reproducible, and defensible under regulatory scrutiny.

Physicochemical Properties

A foundational aspect of any analytical standard is the confirmation of its basic physical and chemical properties. These serve as the initial identity check.

PropertyValueSource
Molecular Formula C₆H₆BrNO₂ChemScene[4]
Molecular Weight 204.02 g/mol ChemScene[4]
CAS Number 1823333-27-2ChemScene[4]
Appearance Solid (Typical)General Knowledge
SMILES OC1=CC=C(Br)N=C1OCChemScene[4]

Comparative Analysis of Core Analytical Methodologies

No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-faceted, or "orthogonal," approach is required. Here, we compare the primary techniques for characterizing this compound, outlining their strengths and the rationale for their use.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for purity determination. Its high resolving power allows for the separation of the main compound from process-related impurities and degradation products. For a moderately polar compound like this compound, a C18 column provides an excellent balance of retention and selectivity.

Key Strengths:

  • Quantitative Accuracy: Provides precise quantification of purity (often expressed as area percent).

  • Impurity Detection: Highly sensitive for detecting trace-level impurities.

  • Method Validation: Well-established validation guidelines are provided by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[5][6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation

Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for analyzing volatile and semi-volatile substances, such as residual solvents from the manufacturing process.[9][10] Furthermore, the mass spectrometer provides definitive structural information, making it a powerful tool for identity confirmation.[10][11]

Key Strengths:

  • High Sensitivity: Capable of detecting impurities at parts-per-million (ppm) levels or lower.[12]

  • Definitive Identification: The mass spectrum serves as a molecular fingerprint, which can be compared against a library or the certified standard.

  • Broad Applicability: Essential for detecting a wide range of potential volatile impurities that could be present in the API manufacturing process.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Rationale: ¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. It provides detailed information about the chemical environment of each proton, allowing for unambiguous verification of the compound's identity and the detection of structurally similar impurities. Changes in the chemical shifts of protons on the pyridine ring can indicate the presence of isomers or other related substances.[14][15]

Key Strengths:

  • Structural Confirmation: Provides definitive proof of the molecular structure.

  • Quantitative NMR (qNMR): Can be used as a primary ratio method for determining purity without the need for a specific reference standard of the same compound, by using a certified internal standard.

  • Isomer Differentiation: Highly effective at distinguishing between regioisomers that may be difficult to separate chromatographically.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following section provides detailed, step-by-step protocols. These are designed to be self-validating by including system suitability test (SST) criteria, which confirm the analytical system is performing correctly before sample analysis.

Workflow for Analytical Standard Qualification

The following diagram illustrates a logical workflow for the qualification of a new batch of this compound to be used as a working analytical standard.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Decision A Receive Candidate Material & CoA B Visual & Physical Inspection (Color, Form) A->B C Solubility Assessment (Relevant Solvents) B->C D ¹H NMR Spectroscopy C->D G Compare Spectra to Certified Reference Material D->G E Mass Spectrometry (e.g., GC-MS) E->G F FTIR Spectroscopy F->G H RP-HPLC Purity (Area % Normalization) G->H K Calculate Final Assay (Correcting for Impurities & Water) H->K I GC-MS for Volatile Impurities & Residual Solvents I->K J Loss on Drying (LOD) or TGA (Water/Volatiles Content) J->K L Assay > 99.5% & Identity Confirmed? K->L M Certify as In-House Working Standard L->M Yes N Reject Batch L->N No

Caption: Workflow for the Qualification of a Working Standard.

Protocol 1: RP-HPLC Purity Method
  • Objective: To determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: HPLC with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is used to acidify the mobile phase, which suppresses the ionization of the phenolic hydroxyl group on the analyte. This results in better peak shape and avoids peak tailing.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Suitability Test (SST):

    • Make five replicate injections of the standard solution.

    • The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity using area percent normalization.

Protocol 2: GC-MS Identity and Volatile Impurity Method
  • Objective: To confirm the identity by mass and to screen for volatile organic impurities.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 20°C/min to 320°C.

    • Hold: 5 minutes at 320°C.

    • Causality: This temperature program provides good separation for a wide range of volatile solvents and allows for the elution of the higher-boiling analyte.

  • Inlet Temperature: 250°C.

  • MS Transfer Line Temp: 280°C.

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the standard in Methanol or Dichloromethane to a concentration of 1 mg/mL.

  • Analysis:

    • Inject the sample.

    • Confirm the retention time and mass spectrum of the main peak against a certified reference standard.

    • Screen for other peaks corresponding to common residual solvents (e.g., Acetone, Isopropanol, Toluene, etc.).

Data Comparison and Interpretation

The results from orthogonal methods provide a comprehensive quality profile. A high-quality analytical standard will exhibit strong concordance between techniques.

Analytical MethodParameter MeasuredTypical SpecificationRationale for Comparison
RP-HPLC Purity (Area %)≥ 99.5%Primary measure of purity against non-volatile, UV-active impurities.
¹H NMR Structural ConfirmationSpectrum conforms to structureConfirms identity and absence of structural isomers.
GC-MS Identity (Mass Spectrum)M/Z matches theoreticalProvides definitive molecular weight and fragmentation pattern for identity.
GC-MS Residual SolventsPer ICH Q3C limitsEnsures no significant volatile impurities are present.
Loss on Drying Water/Volatiles≤ 0.5%Quantifies water and other volatile content that would not be detected by HPLC-UV.

A discrepancy between methods (e.g., HPLC purity of 99.8% but a qNMR assay of 98.0%) would trigger an investigation, as it may indicate the presence of impurities that are not UV-active but are NMR-active, or vice versa.

Conclusion

The qualification of an analytical standard for this compound is a rigorous, multi-step process that relies on the synergistic use of multiple analytical techniques. An approach combining RP-HPLC for purity, GC-MS for identity and volatile impurities, and NMR for structural confirmation provides a robust and reliable characterization. By adhering to validated protocols and understanding the causality behind methodological choices, researchers and quality control professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in pharmaceutical development.

References

A Researcher's Guide to the Synthesis and Structural Confirmation of 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis and structural elucidation of 6-Bromo-2-methoxypyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Recognizing the critical need for unambiguous compound verification, this document outlines a robust synthetic pathway and a comprehensive analytical workflow. Furthermore, a comparative analysis of alternative synthetic strategies is presented to offer researchers a broader perspective on accessing this class of molecules.

Introduction: The Significance of Substituted Pyridinols

Substituted pyridinol scaffolds are prevalent in a vast array of biologically active molecules and pharmaceutical agents. The precise arrangement of functional groups on the pyridine ring is paramount to their intended biological activity and pharmacological properties. Consequently, the ability to synthesize and definitively confirm the structure of novel pyridinol derivatives, such as this compound, is a cornerstone of modern drug discovery and development. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of such heterocyclic compounds.

Proposed Synthesis of this compound

Logical Synthesis Workflow

A 2,6-Dibromo-3-aminopyridine B Nucleophilic Aromatic Substitution (NaOMe, 1,4-dioxane, reflux) A->B Step 1 C 6-Bromo-2-methoxy-3-aminopyridine B->C D Diazotization (NaNO2, H2SO4, H2O, 0-5 °C) C->D Step 2a E Pyridyldiazonium Salt Intermediate D->E F Hydrolysis (H2O, heat) E->F Step 2b G This compound F->G

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine

This initial step is adapted from a patented procedure and involves a nucleophilic aromatic substitution of one of the bromine atoms in 2,6-dibromo-3-aminopyridine with a methoxy group.

  • Reagents and Materials:

    • 2,6-Dibromo-3-aminopyridine

    • Sodium methoxide (NaOMe)

    • 1,4-Dioxane (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and heat source

  • Procedure:

    • To a solution of sodium methoxide in 1,4-dioxane, add 2,6-dibromo-3-aminopyridine.

    • Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 6-bromo-2-methoxy-3-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer-type Reaction

This step involves the diazotization of the amino group of 6-bromo-2-methoxy-3-aminopyridine, followed by hydrolysis of the resulting diazonium salt to the desired pyridinol.

  • Reagents and Materials:

    • 6-Bromo-2-methoxy-3-aminopyridine

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Water

    • Ice bath

    • Beaker and magnetic stirrer

  • Procedure:

    • Prepare a solution of 6-bromo-2-methoxy-3-aminopyridine in aqueous sulfuric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

    • Slowly and carefully heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. Effervescence (evolution of nitrogen gas) will be observed.

    • After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structural Confirmation: A Multi-technique Approach

The unambiguous confirmation of the structure of the synthesized this compound is critical. A combination of spectroscopic techniques should be employed. The following sections detail the expected analytical data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the methoxy group protons. A broad singlet for the hydroxyl proton.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methoxy group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (203.02 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch. Aromatic C-H stretching above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. A C-O stretching band for the methoxy group.
Detailed Spectroscopic Analysis and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

  • Aromatic Protons: The two protons on the pyridine ring will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing bromine atom.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. This peak will disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents. The carbon attached to the bromine will be shifted to a lower field, while the carbons attached to the oxygen atoms (methoxy and hydroxyl) will be shifted to higher fields.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound.

  • Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) with almost equal intensity.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules may include the loss of a methyl group from the methoxy moiety or the loss of CO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl group.

  • C-H Stretch: Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the pyridine ring will result in a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The C-O stretching of the methoxy group will likely appear as a strong band in the fingerprint region.

Comparative Analysis of Alternative Synthetic Routes

While the proposed synthesis is logical and based on established reactions, it is valuable for researchers to be aware of alternative strategies for the synthesis of substituted pyridin-3-ols.

Synthetic Method Description Advantages Disadvantages
From Pyridine N-oxides Involves the formation of a pyridine N-oxide followed by rearrangement to introduce a hydroxyl group.Can offer different regioselectivity.May require specific activating groups and can lead to mixtures of isomers.
From Dihydropyridines Synthesis of a dihydropyridine intermediate followed by oxidation and aromatization.Can provide access to a wide range of substituted pyridines.Often a multi-step process with potential for side reactions.
Cyclocondensation Reactions Building the pyridine ring from acyclic precursors.Highly versatile for creating diverse substitution patterns.Can be complex and may require optimization for specific target molecules.

Logical Flow for Alternative Synthesis Consideration

A Target: Substituted Pyridin-3-ol B Proposed Synthesis (from Aminopyridine) A->B C Alternative 1: From Pyridine N-oxide A->C D Alternative 2: From Dihydropyridine A->D E Alternative 3: Cyclocondensation A->E F Decision Criteria: - Availability of starting materials - Regioselectivity - Number of steps - Overall yield B->F C->F D->F E->F

Caption: Decision-making framework for selecting a synthetic route to substituted pyridin-3-ols.

Conclusion

The synthesis of this compound can be confidently approached through a two-step sequence starting from 2,6-dibromo-3-aminopyridine. The structural confirmation of the final product relies on a comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data. While a direct experimental validation for this specific molecule is not yet published, the predictive analysis provided in this guide, based on established chemical principles and data from analogous compounds, offers a robust framework for researchers. The consideration of alternative synthetic strategies further equips scientists with the knowledge to select the most appropriate method for their specific research needs.

comparative study of different synthetic routes to 6-Bromo-2-methoxypyridin-3-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-methoxypyridin-3-ol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a hydroxyl group on a pyridine core, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The strategic placement of these functional groups enables selective reactions such as cross-coupling, etherification, and further nucleophilic or electrophilic substitutions. This guide explores and compares two distinct synthetic pathways to this valuable intermediate, providing detailed experimental protocols and a critical evaluation of each approach.

Route 1: Synthesis from 2-Methoxypyridin-3-amine

This synthetic approach commences with the commercially available 2-methoxypyridin-3-amine and involves a two-step sequence: regioselective bromination followed by diazotization and hydrolysis of the resulting aminopyridine.

digraph "Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Synthetic pathway for Route 1.

Step 1: Synthesis of 6-Bromo-2-methoxypyridin-3-amine

The initial step involves the regioselective bromination of 2-methoxypyridin-3-amine. The electron-donating nature of the amino and methoxy groups activates the pyridine ring towards electrophilic substitution. The amino group is a stronger activating group and directs the incoming electrophile to the ortho and para positions. In this case, the para position (C6) is sterically more accessible, leading to the desired 6-bromo isomer as the major product. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to liquid bromine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxypyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Brominating Agent: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise, maintaining the temperature below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Diazotization

The conversion of the 3-amino group to a hydroxyl group is achieved through a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous solution to facilitate the substitution of the diazonium group with a hydroxyl group. This method is a classic and reliable way to introduce a hydroxyl group onto an aromatic ring from an amino precursor.

Experimental Protocol:

  • Diazotization: Dissolve 6-bromo-2-methoxypyridin-3-amine (1.0 eq.) in a dilute aqueous solution of sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Addition of Nitrite: Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 50-60°C until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Route 2: Synthesis from 3-Hydroxypyridine

This alternative route begins with the readily available 3-hydroxypyridine and proceeds through a dibromination step, followed by a selective nucleophilic aromatic substitution (SNA) with methoxide.

digraph "Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Synthetic pathway for Route 2.

Step 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine

The hydroxyl group of 3-hydroxypyridine is a strong activating group, directing electrophilic substitution to the ortho and para positions (C2, C4, and C6). Treatment with an excess of bromine in a suitable solvent like acetic acid leads to the formation of 2,6-dibromo-3-hydroxypyridine.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-hydroxypyridine (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • Addition of Bromine: Slowly add a solution of bromine (2.2 eq.) in acetic acid to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Selective Methoxylation of 2,6-Dibromo-3-hydroxypyridine

The final step involves a nucleophilic aromatic substitution reaction to replace one of the bromine atoms with a methoxy group. The pyridine nitrogen atom deactivates the ring towards nucleophilic attack, but the positions ortho and para to the nitrogen (C2 and C6) are the most susceptible to substitution.[1] The presence of the electron-withdrawing bromine atoms further facilitates this reaction. By carefully controlling the stoichiometry of the sodium methoxide and the reaction conditions, it is possible to achieve selective mono-methoxylation, primarily at the C2 position, to yield the desired this compound.

Experimental Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend 2,6-dibromo-3-hydroxypyridine (1.0 eq.) in anhydrous methanol.

  • Addition of Methoxide: Add a solution of sodium methoxide (1.0-1.2 eq.) in methanol to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid). Remove the methanol under reduced pressure.

  • Purification: Take up the residue in water and extract with an organic solvent. Dry the organic layer, concentrate, and purify the product by column chromatography.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented are based on typical yields and conditions reported in the literature for analogous transformations.

ParameterRoute 1: From 2-Methoxypyridin-3-amineRoute 2: From 3-Hydroxypyridine
Starting Material 2-Methoxypyridin-3-amine3-Hydroxypyridine
Number of Steps 22
Key Reactions Electrophilic Bromination, DiazotizationElectrophilic Dibromination, Nucleophilic Aromatic Substitution
Overall Yield (Estimated) Moderate to GoodModerate
Reagents & Conditions NBS, NaNO₂, H₂SO₄ (mild to moderate conditions)Br₂, NaOMe (potentially harsh conditions)
Selectivity Control Regioselectivity in bromination is generally high.Selective mono-methoxylation can be challenging.
Scalability Diazotization can be challenging to scale up due to safety concerns with diazonium salts.More amenable to large-scale synthesis.
Purification Chromatographic purification may be required for both steps.Recrystallization and chromatography are typically needed.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 1 offers a more direct and potentially higher-yielding approach, especially if the starting material, 2-methoxypyridin-3-amine, is readily available. The regioselectivity of the initial bromination is a significant advantage. However, the use of a diazotization step requires careful handling and temperature control, which might pose challenges for large-scale production.

Route 2 utilizes a simpler and more economical starting material, 3-hydroxypyridine. The reactions involved are generally robust, but achieving high selectivity in the mono-methoxylation step can be a critical challenge that may require careful optimization of reaction conditions. This route might be more suitable for process development and scale-up if the selectivity issue can be effectively addressed.

The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, the scale of the synthesis, and the technical capabilities for handling potentially hazardous intermediates like diazonium salts. Further optimization of both routes is recommended to maximize yields and purity for specific applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 6-Bromo-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. This guide provides essential, field-proven safety protocols for handling 6-Bromo-2-methoxypyridin-3-ol, a substituted pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a robust safety framework by analyzing data from structurally similar compounds, such as 3-Amino-2-bromo-6-methoxypyridine. This approach allows us to anticipate hazards and implement comprehensive protective measures.

The core principle of our protocol is risk mitigation through understanding the compound's likely hazard profile and employing a multi-layered defense strategy, anchored by the correct selection and use of Personal Protective Equipment (PPE).

Hazard Analysis: Understanding the Risks

Based on the Globally Harmonized System (GHS) classifications of close structural analogs, we must assume this compound presents the following hazards.[1] This conservative approach ensures we are prepared for the compound's potential effects.

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Handling
Acute Toxicity, OralH302Harmful if swallowed.Prevents any ingestion. No eating, drinking, or smoking in the lab.
Skin IrritationH315Causes skin irritation.Requires robust skin protection to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation.Mandates the use of sealed eye protection to prevent splashes.
Target Organ ToxicityH335May cause respiratory irritation.Necessitates handling in a ventilated area to avoid inhaling dust or vapors.

This table summarizes the anticipated GHS hazard classifications for this compound based on data from a close structural analog, 3-Amino-2-bromo-6-methoxypyridine.[1]

The causality is clear: the compound's chemical structure suggests it can react with biological tissues upon contact, leading to irritation, and poses a systemic risk if ingested or inhaled. Our PPE and handling strategy is designed to systematically eliminate these routes of exposure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-backed system to protect you from specific, identified hazards.

  • Eye and Face Protection:

    • Why: To prevent contact with splashes or airborne particles that can cause serious eye irritation.[1][2][3]

    • What: Wear tightly-fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn over the goggles if there is a significant risk of splashing.

  • Skin Protection:

    • Why: The compound is classified as a skin irritant.[1] Direct contact must be avoided.

    • What:

      • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many pyridine derivatives.[3] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.

      • Lab Coat: A fully-buttoned, long-sleeved lab coat made of a suitable protective material must be worn. This prevents incidental skin contact on the arms and body.

  • Respiratory Protection:

    • Why: To protect against the inhalation of dust or vapors that may cause respiratory irritation.[1]

    • What: All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[2][3] If engineering controls are not sufficient or during a large spill, a full-face respirator with an appropriate filter (e.g., Type ABEK) should be used by trained personnel.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a self-validating system for safe handling, from preparation to disposal.

Step 1: Pre-Handling Safety Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]

  • Assemble all PPE: Before approaching the chemical, ensure you have all necessary PPE available and in good condition.

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Put on your safety goggles.

  • Wash and dry your hands thoroughly.

  • Put on your nitrile gloves, ensuring they extend over the cuffs of your lab coat.

Step 3: Chemical Handling

  • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to contain any dust or vapors.

  • Keep the container of this compound tightly closed when not in use.

  • Use non-sparking tools for transfers to prevent ignition sources, as related compounds can be combustible.[1]

  • Avoid any actions that could generate dust or aerosols.

Step 4: Post-Handling and Doffing PPE

  • Securely close the primary chemical container and any waste containers.

  • Decontaminate the work surface within the fume hood.

  • To remove PPE, first, remove your gloves using the proper technique to avoid skin contact.

  • Remove your lab coat.

  • Remove your eye protection.

  • Wash your hands thoroughly with soap and water.

Visualized Workflow: Safe Handling of this compound

The following diagram outlines the critical decision points and procedural flow for safely managing this chemical in a laboratory setting.

prep Step 1: Preparation - Verify Fume Hood - Locate Eyewash/Shower - Assemble PPE don Step 2: Don PPE - Lab Coat - Goggles - Gloves prep->don handle Step 3: Handling - Work in Fume Hood - Keep Container Closed - Minimize Dust don->handle spill Spill Occurs? handle->spill cleanup Spill Cleanup Protocol - Evacuate (if large) - Use Spill Kit - Dispose as HazWaste spill->cleanup Yes decon Step 4: Decontamination - Secure Containers - Clean Work Area spill->decon No cleanup->decon doff Step 5: Doff PPE - Gloves -> Coat -> Goggles - WASH HANDS decon->doff dispose Step 6: Waste Disposal - Collect in Labeled Container - Follow Site Protocol doff->dispose end_op End of Operation dispose->end_op

Caption: Safe Handling Workflow for Substituted Pyridines.

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with this compound, including residual solid, empty containers, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • Container Requirements: The waste container must be made of a compatible material, kept tightly sealed, and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]

  • Disposal Procedure: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office. Do not attempt to dispose of this chemical down the sink or in general waste. Brominated organic compounds often require high-temperature incineration for complete destruction.[5]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.